1-Octyn-3-one, 1-phenyl-
Description
BenchChem offers high-quality 1-Octyn-3-one, 1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Octyn-3-one, 1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
62059-61-4 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-phenyloct-1-yn-3-one |
InChI |
InChI=1S/C14H16O/c1-2-3-5-10-14(15)12-11-13-8-6-4-7-9-13/h4,6-9H,2-3,5,10H2,1H3 |
InChI Key |
BPPAZYIIOUNGMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C#CC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Phenyl-1-octyn-3-one
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of a feasible synthetic route to 1-phenyl-1-octyn-3-one, a valuable ynone building block in organic synthesis. The proposed methodology is based on the robust and versatile acyl Sonogashira cross-coupling reaction. This guide includes a detailed experimental protocol, tabulated quantitative data, and visualizations to facilitate understanding and replication.
Introduction
Ynones, or α,β-acetylenic ketones, are powerful intermediates in synthetic organic chemistry, enabling the construction of a wide array of complex molecular architectures. Their unique electronic properties, arising from the conjugation of a carbonyl group with a carbon-carbon triple bond, make them highly reactive and versatile synthons. 1-Phenyl-1-octyn-3-one, in particular, holds promise as a precursor for the synthesis of novel heterocyclic compounds and potential pharmaceutical agents due to the presence of both an aromatic phenyl group and an aliphatic chain. This guide details a practical and efficient synthesis of this target molecule.
Proposed Synthetic Pathway: Acyl Sonogashira Coupling
The most direct and efficient method for the synthesis of 1-phenyl-1-octyn-3-one is the acyl Sonogashira coupling of phenylacetylene with hexanoyl chloride. This reaction, catalyzed by palladium and copper complexes, forms the carbon-carbon bond between the sp-hybridized carbon of the alkyne and the acyl carbon of the acid chloride.
Reaction Scheme:
This method is favored for its typically high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
Experimental Protocol
This section provides a detailed methodology for the synthesis of 1-phenyl-1-octyn-3-one via the acyl Sonogashira coupling reaction.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) |
| Phenylacetylene | C8H6 | 102.13 |
| Hexanoyl chloride | C6H11ClO | 134.60 |
| Dichlorobis(triphenylphosphine)palladium(II) | PdCl2(PPh3)2 | 701.90 |
| Copper(I) iodide | CuI | 190.45 |
| Triethylamine (Et3N) | C6H15N | 101.19 |
| Tetrahydrofuran (THF), anhydrous | C4H8O | 72.11 |
| Diethyl ether | (C2H5)2O | 74.12 |
| Saturated aqueous ammonium chloride | NH4Cl | 53.49 |
| Anhydrous magnesium sulfate | MgSO4 | 120.37 |
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add dichlorobis(triphenylphosphine)palladium(II) (0.02 eq) and copper(I) iodide (0.04 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Anhydrous tetrahydrofuran (THF) is added via syringe, followed by triethylamine (2.0 eq).
-
Phenylacetylene (1.2 eq) is then added dropwise to the stirring solution at room temperature.
-
After stirring for 15 minutes, hexanoyl chloride (1.0 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure 1-phenyl-1-octyn-3-one.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of 1-phenyl-1-octyn-3-one.
| Parameter | Value |
| Reactants | |
| Phenylacetylene | 1.2 eq |
| Hexanoyl chloride | 1.0 eq |
| Catalysts | |
| PdCl2(PPh3)2 | 2 mol% |
| CuI | 4 mol% |
| Reagents | |
| Triethylamine | 2.0 eq |
| Reaction Conditions | |
| Solvent | Anhydrous THF |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours (TLC monitored) |
| Product | |
| Expected Yield | 70-90% |
Spectroscopic Characterization (Representative Data)
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.55 - 7.35 | m | 5H | Aromatic protons (C₆H₅) |
| 2.60 | t | 2H | -C(=O)-CH₂- |
| 1.70 | p | 2H | -CH₂-CH₂-CH₂-CH₃ |
| 1.35 | m | 4H | -CH₂-CH₂-CH₂-CH₃ |
| 0.90 | t | 3H | -CH₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| 185.0 | C=O |
| 133.0 | Aromatic C (ipso) |
| 130.5 | Aromatic CH |
| 129.0 | Aromatic CH |
| 120.0 | Aromatic C (ipso) |
| 92.0 | -C≡C-C=O |
| 87.0 | C₆H₅-C≡C- |
| 45.0 | -C(=O)-CH₂- |
| 31.0 | -CH₂- |
| 24.0 | -CH₂- |
| 22.5 | -CH₂- |
| 14.0 | -CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~3060 | Aromatic C-H stretch |
| ~2960-2850 | Aliphatic C-H stretch |
| ~2200 | C≡C stretch (alkyne) |
| ~1680 | C=O stretch (ketone) |
| ~1600, 1490, 1450 | Aromatic C=C stretch |
MS (Mass Spectrometry)
| m/z | Interpretation |
| 200 | [M]⁺ (Molecular ion) |
| 129 | [C₆H₅C≡CCO]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Visualizations
The following diagrams illustrate the reaction pathway and a general experimental workflow for the synthesis of 1-phenyl-1-octyn-3-one.
Caption: Acyl Sonogashira coupling of phenylacetylene and hexanoyl chloride.
Caption: Experimental workflow for the synthesis of 1-phenyl-1-octyn-3-one.
An In-depth Technical Guide to the Synthesis of 1-phenyl-1-octyn-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-phenyl-1-octyn-3-one, a valuable ynone building block in organic synthesis. The document details the core synthetic strategies, presents quantitative data in a structured format, and includes detailed experimental protocols for key reactions. Visual diagrams of the synthesis pathways and experimental workflows are provided to facilitate understanding.
Introduction
1-phenyl-1-octyn-3-one is an α,β-unsaturated ketone containing a phenyl-substituted alkyne conjugated to a carbonyl group. This structural motif makes it a versatile precursor for the synthesis of a wide range of organic molecules, including heterocyclic compounds and complex natural products. The reactivity of the ynone functionality allows for various transformations, such as Michael additions, cycloadditions, and reductions. This guide focuses on the most prevalent and effective methods for its preparation.
Core Synthesis Pathways
The synthesis of 1-phenyl-1-octyn-3-one primarily relies on the formation of a carbon-carbon bond between a phenylacetylene unit and a hexanoyl moiety. The most direct and widely employed method is the Acyl Sonogashira cross-coupling reaction. An alternative, though less direct, pathway involves the oxidation of the corresponding secondary alcohol, 1-phenyl-1-octyn-3-ol.
Acyl Sonogashira Cross-Coupling Reaction
The Acyl Sonogashira coupling is a powerful method for the formation of ynones.[1][2][3] This reaction typically involves the palladium-catalyzed cross-coupling of a terminal alkyne with an acyl chloride in the presence of a copper(I) co-catalyst and an amine base.[1][3] For the synthesis of 1-phenyl-1-octyn-3-one, this translates to the coupling of phenylacetylene with hexanoyl chloride or the coupling of 1-octyne with benzoyl chloride.
The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the acyl chloride, while the copper co-catalyst activates the terminal alkyne. Transmetalation between the copper acetylide and the palladium complex, followed by reductive elimination, affords the desired ynone.[1]
Recent advancements have also led to the development of copper-free Sonogashira reactions, which can simplify the reaction setup and purification.[4]
Logical Relationship of Acyl Sonogashira Coupling
Caption: Acyl Sonogashira coupling pathways to 1-phenyl-1-octyn-3-one.
Oxidation of 1-phenyl-1-octyn-3-ol
An alternative route to 1-phenyl-1-octyn-3-one involves the oxidation of the corresponding secondary alcohol, 1-phenyl-1-octyn-3-ol. This precursor can be synthesized via the reaction of a lithium or Grignard reagent of phenylacetylene with hexanal. The subsequent oxidation of the resulting propargyl alcohol to the ynone can be achieved using various oxidizing agents, with Jones oxidation being a standard method.[5]
Experimental Workflow for Oxidation Pathway
Caption: Two-step synthesis of 1-phenyl-1-octyn-3-one via oxidation.
Quantitative Data
The following tables summarize the reaction conditions and yields for the synthesis of 1-phenyl-1-octyn-3-one and related ynones via the Acyl Sonogashira coupling.
Table 1: Acyl Sonogashira Coupling of Benzoyl Chloride and 1-Octyne
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ (2 mol%), CuI | Triethylamine (3.5 equiv.) | Toluene | 40 | High (not specified) | [4] |
| Pd(OAc)₂ (0.5 mol%) | Triethylamine (3 equiv.) | Toluene | 110 | Good (not specified) | [4] |
Table 2: Copper-Free Acyl Sonogashira Coupling of Acyl Chlorides and Terminal Alkynes
| Palladium Catalyst | Base | Solvent | Temperature (°C) | Yield Range (%) | Reference |
| Pd/C (1 mol%) | Triethylamine | Toluene | 110 | 60-95 | [4] |
| Pd-salen complex | - | - | Aerobic, Solvent-free | 69-98 | [4] |
Experimental Protocols
General Procedure for Acyl Sonogashira Coupling of Benzoyl Chloride with 1-Octyne
This protocol is a generalized procedure based on typical conditions reported for the Acyl Sonogashira reaction.[4]
Materials:
-
Benzoyl chloride
-
1-Octyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Triethylamine (TEA)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.
-
Add anhydrous toluene, followed by triethylamine.
-
Add 1-octyne to the reaction mixture and stir for a few minutes.
-
Slowly add benzoyl chloride dropwise to the mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 40-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-phenyl-1-octyn-3-one.
Synthesis of 1-octyn-3-one (A Precursor for the Oxidation Pathway)
This procedure outlines the synthesis of 1-octyn-3-one, which can be a precursor to 1-octyn-3-ol, and subsequently, through a parallel reaction with a phenylating agent, lead to 1-phenyl-1-octyn-3-one. This specific protocol details the Jones oxidation of 1-octyn-3-ol.[5]
Materials:
-
Racemic 1-octyn-3-ol
-
Jones reagent (a solution of chromium trioxide in sulfuric acid)
-
Acetone
Procedure:
-
Dissolve racemic 1-octyn-3-ol in acetone in a flask equipped with a dropping funnel and a thermometer, and cool the mixture in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature below 20 °C.
-
After the addition is complete, continue stirring at room temperature for a few hours, monitoring the reaction by TLC.
-
Quench the reaction by adding isopropanol until the orange color of Cr(VI) disappears.
-
Filter the mixture to remove the chromium salts and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure to remove most of the acetone.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation and purify the resulting 1-octyn-3-one by distillation under reduced pressure. The yield is reported to be approximately 80%.[5]
Conclusion
The synthesis of 1-phenyl-1-octyn-3-one is most efficiently achieved through the Acyl Sonogashira cross-coupling reaction, which offers a direct and versatile route with generally good to excellent yields. Various palladium and copper catalyst systems can be employed, with ongoing research focusing on milder, more sustainable, and copper-free conditions. The oxidation of 1-phenyl-1-octyn-3-ol represents a viable, albeit longer, alternative pathway. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important ynone intermediate.
References
physical and chemical properties of 1-Octyn-3-one, 1-phenyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-phenyl-1-octyn-3-one. Due to the limited availability of data for this specific compound, information from closely related analogs and general chemical principles for α,β-unsaturated ynones are referenced to provide a predictive profile.
Physical Properties
| Property | Value | Compound | Source |
| Molecular Formula | C₁₄H₁₆O | 1-phenyl-1-octyn-3-one | - |
| Molecular Weight | 200.28 g/mol | 1-phenyl-1-octyn-3-one | - |
| Molecular Weight | 204.31 g/mol | 1-Phenyl-3-octanone | [1][2] |
| Molecular Weight | 202.29 g/mol | 1-Octyn-3-ol, 1-phenyl- | [3] |
| XLogP3 | 3.7 | 1-Phenyl-3-octanone | [1] |
| Boiling Point | Not available | - | - |
| Melting Point | Not available | - | - |
| Density | Not available | - | - |
| Solubility | Not available | - | - |
Chemical Properties and Reactivity
1-phenyl-1-octyn-3-one is an α,β-unsaturated ynone, a class of compounds known for their versatile reactivity. The presence of the conjugated system, consisting of a phenyl group, an alkyne, and a ketone, confers unique electronic properties to the molecule.
Key Reactive Sites:
-
Electrophilic Carbonyl Carbon: The carbonyl carbon is susceptible to nucleophilic attack, a characteristic reaction of ketones.
-
Electrophilic β-Carbon: Due to conjugation, the β-carbon of the alkyne is also electrophilic and can undergo nucleophilic conjugate addition (Michael addition).
-
Nucleophilic Alkyne: The triple bond can act as a nucleophile in reactions with strong electrophiles.
General Reactivity Profile:
-
Nucleophilic Addition: Like other ketones, 1-phenyl-1-octyn-3-one is expected to undergo 1,2-addition of strong, non-basic nucleophiles such as Grignard reagents and organolithium compounds to the carbonyl group.
-
Conjugate Addition: Softer nucleophiles, such as amines, thiols, and cuprates, are expected to favor 1,4-conjugate addition to the β-carbon of the alkyne. This is a common reaction pathway for α,β-unsaturated carbonyl compounds.[4]
-
Cycloaddition Reactions: The electron-deficient alkyne can participate in various cycloaddition reactions, such as Diels-Alder reactions, with suitable dienes.
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using reagents like sodium borohydride. The alkyne can be reduced to an alkene or alkane using catalytic hydrogenation.
-
Reactions of α,β-Ynones: This class of compounds is known to undergo a variety of transformations, including conjugate additions, cycloadditions, and reductions.[5]
The following diagram illustrates the key reactive sites of 1-phenyl-1-octyn-3-one.
Caption: Key reactive sites of 1-phenyl-1-octyn-3-one.
Experimental Protocols
Specific, validated experimental protocols for the synthesis of 1-phenyl-1-octyn-3-one are not detailed in the available literature. However, a general and plausible synthetic approach can be derived from established methods for the synthesis of ynones.
Proposed Synthetic Pathway: Acylation of a Terminal Alkyne
A common method for the synthesis of ynones involves the coupling of a terminal alkyne with an acyl chloride or anhydride, often catalyzed by a transition metal complex.
Step 1: Preparation of Phenylacetylene (Commercially available)
Step 2: Acylation of Phenylacetylene with Hexanoyl Chloride
This reaction would likely be carried out in the presence of a copper(I) catalyst and a base.
-
Reactants: Phenylacetylene, Hexanoyl Chloride
-
Catalyst: Copper(I) iodide (CuI)
-
Base: A tertiary amine such as triethylamine (Et₃N)
-
Solvent: A suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Procedure Outline:
-
Dissolve phenylacetylene and triethylamine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of copper(I) iodide.
-
Cool the reaction mixture in an ice bath.
-
Add hexanoyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Work-up the reaction by quenching with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
-
The following flowchart illustrates this proposed synthetic workflow.
Caption: Proposed synthesis of 1-phenyl-1-octyn-3-one.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, MS) for 1-phenyl-1-octyn-3-one has been found in the searched databases. However, characteristic spectral features can be predicted based on its structure.
Expected Spectroscopic Features:
-
¹H NMR:
-
Aromatic protons of the phenyl group (multiplet, ~7.2-7.6 ppm).
-
Alkyl chain protons (multiplets, ~0.9-2.7 ppm). The methylene group adjacent to the carbonyl (α-protons) would be the most downfield of the alkyl signals.
-
-
¹³C NMR:
-
Carbonyl carbon (~180-190 ppm).
-
Alkynyl carbons (~80-100 ppm).
-
Aromatic carbons (~128-135 ppm).
-
Alkyl carbons (~14-40 ppm).
-
-
IR Spectroscopy:
-
Strong C=O stretching vibration (~1640-1680 cm⁻¹).
-
C≡C stretching vibration (~2100-2200 cm⁻¹, may be weak or absent due to symmetry).
-
Aromatic C-H stretching (~3000-3100 cm⁻¹).
-
Aliphatic C-H stretching (~2850-3000 cm⁻¹).
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be expected at m/z = 200.
-
Characteristic fragmentation patterns would include cleavage at the carbonyl group and loss of alkyl fragments.
-
Biological Activity and Signaling Pathways
There is no information available in the public domain regarding the biological activity or any associated signaling pathways for 1-phenyl-1-octyn-3-one. The reactivity of α,β-unsaturated carbonyl compounds as Michael acceptors suggests a potential for covalent modification of biological nucleophiles, such as cysteine residues in proteins. However, any such activity is purely speculative without experimental evidence.
Conclusion
1-phenyl-1-octyn-3-one is a compound with interesting potential for synthetic chemistry due to its multiple reactive sites. While specific experimental data is currently lacking, its physical and chemical properties can be reasonably predicted based on the behavior of related compounds and the general principles of α,β-unsaturated ynone chemistry. Further research is required to fully characterize this molecule and explore its potential applications in areas such as medicinal chemistry and materials science. This guide provides a foundational understanding for researchers interested in pursuing studies on this and related compounds.
References
An In-depth Technical Guide on the Reactivity of the Carbonyl Group in 1-Phenyl-1-octyn-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1-octyn-3-one is a bifunctional molecule featuring a reactive carbonyl group and an activated carbon-carbon triple bond. This unique arrangement of functional groups makes it a versatile building block in organic synthesis. The reactivity of the carbonyl group is intrinsically linked to the presence of the adjacent phenyl-substituted alkyne, which influences its electrophilicity and steric accessibility. This technical guide provides a comprehensive overview of the reactivity of the carbonyl group in 1-phenyl-1-octyn-3-one, detailing its behavior in key chemical transformations.
Core Reactivity Principles: 1,2- versus 1,4-Addition
The reactivity of α,β-alkynyl ketones like 1-phenyl-1-octyn-3-one is characterized by a competition between two primary modes of nucleophilic attack: direct attack at the carbonyl carbon (1,2-addition) and attack at the β-carbon of the alkyne (1,4-conjugate addition or Michael addition). The regioselectivity of this process is largely governed by the nature of the nucleophile, a concept explained by Hard and Soft Acid and Base (HSAB) theory.
-
1,2-Addition: "Hard" nucleophiles, which are typically characterized by a high charge density and are less polarizable (e.g., Grignard reagents, organolithium reagents, and reducing agents like lithium aluminum hydride), tend to favor direct attack at the electrophilic carbonyl carbon. This pathway leads to the formation of a propargyl alcohol derivative.
-
1,4-Conjugate Addition: "Soft" nucleophiles, which have a lower charge density and are more polarizable (e.g., thiols, amines, and cuprates), preferentially attack the softer electrophilic β-carbon of the alkyne. This results in the formation of an enolate intermediate, which upon protonation, yields a β-substituted enone.
Spectroscopic Characterization
| Spectroscopy | Expected Signals for 1-Phenyl-1-octyn-3-one |
| ¹H NMR | Signals for the phenyl protons, the methylene and methyl groups of the octyl chain. |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) typically in the range of 180-200 ppm, signals for the acetylenic carbons, and signals for the phenyl and alkyl carbons. |
| IR Spectroscopy | A strong absorption band for the carbonyl group (C=O) stretch around 1680-1700 cm⁻¹, and a weaker absorption for the alkyne (C≡C) stretch around 2100-2200 cm⁻¹. |
Key Reactions of the Carbonyl Group
Reduction of the Carbonyl Group
The reduction of the carbonyl group in ynones is a fundamental transformation that provides access to valuable propargyl alcohols.
Quantitative Data on Carbonyl Reduction of Ynones
| Substrate | Reducing Agent | Solvent | Temperature | Time | Yield | Reference |
| 1-Octyn-3-one | B-3-Pinanyl-9-borabicyclo[3.3.1]nonane | THF | 0 °C to RT | 8 h | 86% | [1] |
Experimental Protocol: Asymmetric Reduction of 1-Octyn-3-one (Adapted for 1-Phenyl-1-octyn-3-one) [1]
This procedure describes the asymmetric reduction of 1-octyn-3-one, which can be adapted for 1-phenyl-1-octyn-3-one to produce the corresponding optically active propargyl alcohol.
Materials:
-
1-Phenyl-1-octyn-3-one
-
B-3-Pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®)
-
Tetrahydrofuran (THF), anhydrous
-
3 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl ether
-
Anhydrous magnesium sulfate
-
Nitrogen atmosphere
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with a solution of B-3-pinanyl-9-borabicyclo[3.3.1]nonane in THF.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of 1-phenyl-1-octyn-3-one in THF is added dropwise to the stirred solution of the reducing agent.
-
The reaction mixture is allowed to warm to room temperature and stirred for approximately 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to 0 °C and the excess borane is carefully quenched by the dropwise addition of 3 M NaOH, followed by the slow addition of 30% H₂O₂. Caution: The oxidation of organoboranes is exothermic.
-
The mixture is stirred at room temperature for 3 hours.
-
The aqueous layer is separated and extracted with three portions of ethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude propargyl alcohol.
-
The product can be purified by column chromatography on silica gel.
Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways of 1-phenyl-1-octyn-3-one and a general experimental workflow for a typical reaction.
Caption: Competing 1,2- and 1,4-addition pathways for 1-phenyl-1-octyn-3-one.
Caption: General experimental workflow for reactions of 1-phenyl-1-octyn-3-one.
Conclusion
The carbonyl group in 1-phenyl-1-octyn-3-one is a key reactive site, with its behavior being highly dependent on the nature of the attacking nucleophile. The ability to selectively target either the carbonyl carbon for 1,2-addition or the β-alkynyl position for 1,4-conjugate addition makes this compound a valuable and versatile tool in the synthesis of complex organic molecules. This guide provides a foundational understanding of its reactivity, offering researchers and drug development professionals the necessary insights to effectively utilize 1-phenyl-1-octyn-3-one in their synthetic endeavors. Further research into the specific reaction kinetics and the development of stereoselective transformations will undoubtedly expand the synthetic utility of this important class of compounds.
References
Navigating the Stability and Storage of 1-Octyn-3-one, 1-phenyl-: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the stability and storage requirements of chemical compounds is paramount to ensuring experimental integrity and the longevity of valuable materials. This in-depth technical guide addresses the stability and storage conditions for 1-Octyn-3-one, 1-phenyl-, a molecule of interest in various research and development applications. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from structurally related molecules to provide the most reliable recommendations.
Core Stability Profile
Recommended Storage Conditions
Based on the general handling procedures for similar chemical classes, such as phenylacetylenes and other ketones, the following storage conditions are recommended to maximize the shelf life of 1-Octyn-3-one, 1-phenyl-.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | Lower temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The acetylenic group can be sensitive to oxidation. An inert atmosphere minimizes contact with oxygen. |
| Light | Protect from light. Store in an amber vial or a light-blocking container. | The conjugated system may be susceptible to photochemically induced reactions. |
| Container | Use a tightly sealed, non-reactive container (e.g., glass). | Prevents contamination and reaction with container materials. |
Potential Degradation Pathways
Understanding potential degradation pathways is crucial for developing appropriate handling and analytical methods. For 1-Octyn-3-one, 1-phenyl-, several theoretical degradation routes can be postulated based on its structure.
-
Oxidation: The triple bond and the benzylic position are potential sites for oxidation, especially in the presence of air and light. This could lead to the formation of various oxygenated derivatives.
-
Polymerization: Acetylenic compounds can be prone to polymerization, particularly at elevated temperatures or in the presence of certain catalysts.
-
Hydrolysis: While generally less reactive than esters, the ketone functionality could be susceptible to hydrolysis under strong acidic or basic conditions, although this is less of a concern under typical storage conditions.
-
Photochemical Reactions: The conjugated π-system can absorb UV light, potentially leading to isomerization, cyclization, or other photochemical rearrangements.
Below is a conceptual diagram illustrating the key factors influencing the stability of 1-Octyn-3-one, 1-phenyl-.
The Ascendant Role of Phenyl-Substituted Alkynones: A Technical Guide to Their Diverse Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl-substituted alkynones, a class of organic compounds characterized by a phenyl group attached to a carbonyl-alkyne functionality, are emerging as a versatile scaffold in medicinal chemistry, materials science, and synthetic methodology. Their unique electronic and structural features bestow upon them a wide range of biological activities and desirable photophysical properties. This technical guide provides an in-depth exploration of the potential applications of these compounds, with a focus on their anticancer and enzyme inhibitory activities, their utility as fluorescent probes, and their role as building blocks in organic synthesis. Detailed experimental protocols for key synthetic and analytical methods are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and logical representation of the underlying scientific principles.
Introduction
The phenyl-substituted alkynone framework is a privileged structure in modern chemistry. The presence of the phenyl ring, a common moiety in pharmaceuticals, often contributes to favorable pharmacokinetic properties and can engage in crucial binding interactions with biological targets. The alkynone functional group, with its electrophilic carbon-carbon triple bond and adjacent carbonyl group, serves as a reactive handle for a variety of chemical transformations and can act as a Michael acceptor or a dienophile in cycloaddition reactions. This combination of a stable aromatic ring and a reactive functional group has propelled the investigation of phenyl-substituted alkynones into numerous scientific domains. This guide will systematically explore the multifaceted applications of this promising class of molecules.
Applications in Medicinal Chemistry
The inherent reactivity and structural features of phenyl-substituted alkynones and their derivatives have made them attractive candidates for the development of novel therapeutic agents. Their biological activities span a range of applications, most notably in oncology and as enzyme inhibitors.
Anticancer Agents
Several classes of compounds derived from or related to phenyl-substituted alkynones have demonstrated significant anticancer activity. These often act by interfering with key cellular processes such as signal transduction and cell division.
A prominent application of phenyl-substituted scaffolds is in the design of inhibitors for receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. Phenyl-substituted quinazolinones, which can be synthesized from precursors related to phenyl alkynones, are a well-established class of EGFR inhibitors. They competitively block the ATP-binding site of the EGFR kinase domain, thereby inhibiting downstream signaling pathways.
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the point of inhibition by phenyl-substituted derivatives.
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain phenyl-substituted compounds, including some chalcones (which can be considered derivatives of phenyl alkynones), have been shown to inhibit tubulin polymerization. These agents bind to tubulin, preventing its assembly into microtubules, which leads to mitotic arrest and ultimately apoptosis in cancer cells.
Mechanism of Tubulin Polymerization Inhibition
Caption: Inhibition of microtubule polymerization leading to apoptosis.
Enzyme Inhibition
The electrophilic nature of the alkynone moiety makes it an effective warhead for targeting specific enzymes, particularly those with nucleophilic residues in their active sites.
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, the primary cause of peptic ulcers. Inhibition of urease can therefore be a therapeutic strategy for treating these infections. Phenyl-substituted propenones, which are structurally related to alkynones, have been identified as potent urease inhibitors.
Quantitative Data on Biological Activity
The following table summarizes the in vitro biological activity of selected phenyl-substituted alkynone derivatives against various cancer cell lines and enzymes.
| Compound Class | Specific Compound/Derivative | Target | Assay | IC₅₀ (µM) | Reference |
| Phenyl-substituted quinazolinone | Derivative 7j | MCF-7 (Breast Cancer) | MTT | 10.01 ± 5.5 | [1] |
| Phenyl-substituted quinazolinone | Derivative 7j | SW480 (Colorectal Cancer) | MTT | 10.90 ± 0.84 | [1] |
| Phenyl-substituted furan chalcone | 1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one | Urease | Urease Inhibition | 16.13 ± 2.45 | [2] |
| Phenyl-substituted furan chalcone | 1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one | Urease | Urease Inhibition | 18.75 ± 0.85 | [2] |
| 2-Phenyl-4-quinolone | Compound 22 | Tubulin Polymerization | Tubulin Polymerization | - | [3] |
| Phenyl benzoate derivative | Compound 20 | α-glycosidase | α-glycosidase Inhibition | ~2.45 | [4] |
| N-(substituted-phenyl)glycine derivative | Compound 6 | Inflammation | Carrageenan-induced edema | 51.82% inhibition at 50 mg/kg | [5] |
Applications in Materials Science
The conjugated π-system of phenyl-substituted alkynones imparts them with interesting photophysical properties, making them suitable for applications in materials science, particularly as fluorescent probes and components of organic light-emitting diodes (OLEDs).
Fluorescent Probes
Fluorescent probes are molecules that can be used to detect and visualize specific analytes or changes in the local environment (e.g., pH, metal ions) through changes in their fluorescence properties. Phenyl-substituted alkynones and their derivatives can be designed to exhibit environmentally sensitive fluorescence, making them valuable tools in chemical biology and diagnostics. For example, a phenyl-substituted benzimidazole has been developed as a fluorescent probe for both pH and Zn²⁺.
Photophysical Properties
The following table summarizes the key photophysical properties of selected phenyl-substituted alkynone-related fluorescent compounds.
| Compound Class | Specific Compound/Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |
| 9-phenyl-9-phosphafluorene oxide | 7-Ph-1 | Toluene | 354 | - | - | [6] |
| 9-phenyl-9-phosphafluorene oxide | 7-Ph-2 | Toluene | 366 | - | - | [6] |
| α-biphenylamino-2,2′-bipyridine | 3a | THF | - | 443-505 | up to 0.491 | [7] |
| Octasubstituted zinc phthalocyanine | Compound 5 | THF | 721 | 734 | 0.080 | [8] |
| Octasubstituted zinc phthalocyanine | Compound 6 | THF | 678 | 690 | 0.234 | [8] |
Applications in Organic Synthesis
Phenyl-substituted alkynones are versatile building blocks in organic synthesis due to the reactivity of the alkynone moiety.
Click Chemistry
The terminal alkyne functionality, which can be a part of a phenyl-substituted alkynone, is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles, which are useful linkers in bioconjugation and drug discovery.
Synthesis of Heterocycles
The electrophilic nature of the alkynone allows it to participate in various cycloaddition and cyclization reactions to form a wide array of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyridines, which are important pharmacophores.
Quantitative Data on Synthetic Yields
The following table provides representative yields for the synthesis of phenyl-substituted alkynones and their derivatives.
| Reaction Type | Product | Yield (%) | Reference |
| Photochemical synthesis | Ynone 3b (from 4-methoxybenzaldehyde) | 91 | [9] |
| Photochemical synthesis | Ynone 4a (from benzaldehyde) | 72 | [9] |
| Cyclization/Oxidation | Indolyl phenyl diketone 2a | 76 | [10] |
| Cyclization/Oxidation | Indolyl phenyl diketone 2v (anthracene group) | 50 | [10] |
| Claisen-Schmidt condensation | Furan chalcones 4a-s | 85-92 (microwave-assisted) | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of phenyl-substituted alkynones.
Synthesis of a Phenyl-Substituted Alkynone: 1,3-Diphenylprop-2-yn-1-one
This protocol describes a general procedure for the Sonogashira coupling of a benzoyl chloride with phenylacetylene.
Materials:
-
Benzoyl chloride
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (2 mol%) and copper(I) iodide (1 mol%).
-
Add anhydrous toluene and triethylamine (2.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene (1.0 equivalent) to the mixture.
-
Slowly add benzoyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Combine the organic filtrates and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 1,3-diphenylprop-2-yn-1-one as a solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Evaluation: MTT Assay
This protocol outlines the procedure for assessing the cytotoxicity of a phenyl-substituted alkynone against a cancer cell line.
Experimental Workflow for MTT Assay
Caption: A typical workflow for determining the cytotoxicity of a compound using the MTT assay.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Phenyl-substituted alkynone test compound, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for another 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
Urease Inhibition Assay
This protocol describes a method for evaluating the urease inhibitory activity of a phenyl-substituted alkynone derivative.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol-hypochlorite reagent (Berthelot's reagent)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Thiourea (as a positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of urease enzyme solution and incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding 50 µL of urea solution.
-
Incubate the mixture at 37 °C for 30 minutes.
-
Stop the reaction and develop the color by adding 50 µL of phenol reagent followed by 50 µL of alkali reagent.
-
After 10 minutes, measure the absorbance at 625 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the test wells with the control wells (enzyme and substrate without inhibitor).
-
Determine the IC₅₀ value of the test compound.
Conclusion
Phenyl-substituted alkynones and their derivatives represent a highly versatile and valuable class of compounds with significant potential across multiple scientific disciplines. In medicinal chemistry, they serve as a foundation for the development of potent anticancer agents and enzyme inhibitors. Their unique photophysical properties are being harnessed for the creation of advanced materials such as fluorescent probes. Furthermore, their reactivity makes them indispensable building blocks in modern organic synthesis. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers seeking to explore and expand the applications of this remarkable chemical scaffold. Future research in this area will undoubtedly uncover new biological activities, novel materials, and more efficient synthetic methodologies, further solidifying the importance of phenyl-substituted alkynones in the landscape of chemical science.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. MTT Assay Protocol | BioRender Science Templates [biorender.com]
- 3. researchgate.net [researchgate.net]
- 4. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Frontiers | Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma [frontiersin.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Review of 1-Alkynyl-1-Phenyl Ketones: Synthesis, Reactivity, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Alkynyl-1-phenyl ketones, a class of organic compounds characterized by a phenyl group and an alkynyl group attached to a carbonyl carbon, are versatile building blocks in organic synthesis. Their unique electronic and structural features, arising from the conjugation of the carbonyl group with both an aromatic ring and a carbon-carbon triple bond, impart a rich and diverse reactivity profile. This technical guide provides a comprehensive literature review of the synthesis, reactivity, and potential applications of 1-alkynyl-1-phenyl ketones, with a focus on quantitative data, detailed experimental protocols, and the visualization of key chemical and biological processes. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and materials science.
Synthesis of 1-Alkynyl-1-Phenyl Ketones
The synthesis of 1-alkynyl-1-phenyl ketones can be approached through several key strategies, primarily involving the formation of the carbon-carbon triple bond or the oxidation of a precursor alcohol.
Two-Step Synthesis via Propargyl Alcohol
A common and reliable method for the synthesis of 1-alkynyl-1-phenyl ketones involves a two-step process: the synthesis of a propargyl alcohol intermediate followed by its oxidation.
This step typically involves the nucleophilic addition of an acetylide anion to benzaldehyde. The acetylide can be generated in situ from acetylene gas and a strong base or from a pre-formed organometallic reagent like ethynylmagnesium bromide.
Experimental Protocol: Synthesis of (±)-1-Phenyl-2-propyn-1-ol
In a pre-flame-dried, two-necked, round-bottomed flask equipped with a reflux condenser and under an argon atmosphere, place magnesium turnings (518 mg, 28.3 mmol). Add tetrahydrofuran (30 mL) and a crystal of iodine. Add a small portion of n-butyl chloride (2.23 mL, 28.3 mmol) dropwise and reflux the mixture until the Grignard reagent formation is initiated. Add the remaining n-butyl chloride and continue stirring at room temperature until all the magnesium is consumed. Cool the reaction mixture to 0°C and bubble acetylene gas through the solution for 15 minutes. Subsequently, add a solution of benzaldehyde (1.0 g, 9.4 mmol) in tetrahydrofuran (20 mL) at 0°C and stir the mixture for 6 hours. Quench the reaction with a saturated aqueous solution of ammonium chloride, dilute with water, and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by silica gel column chromatography (10% ethyl acetate in petroleum ether) to yield (±)-1-phenyl-2-propyn-1-ol as a pale yellow oil.[1]
Table 1: Synthesis of 1-Phenyl-2-propyn-1-ol
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Acetylene, n-BuCl, Mg | THF | 0 to RT | 6 | 86 | [1] |
The secondary alcohol is then oxidized to the corresponding ketone. The Jones oxidation, which utilizes chromic acid generated in situ from chromium trioxide and sulfuric acid in acetone, is an effective method for this transformation.[2][3][4]
Experimental Protocol: Jones Oxidation of 1-Phenyl-2-propyn-1-ol
Prepare the Jones reagent by dissolving chromium trioxide in aqueous sulfuric acid. To a stirred solution of 1-phenyl-2-propyn-1-ol in acetone, add the Jones reagent dropwise at 0°C. The reaction is typically rapid and exothermic. Monitor the reaction by thin-layer chromatography. Upon completion, quench the excess oxidant with isopropyl alcohol. Neutralize the mixture with sodium bicarbonate, and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the product to obtain 1-phenyl-2-propyn-1-one. A reported yield for this oxidation is 90%.[5]
Table 2: Oxidation of 1-Phenyl-2-propyn-1-ol
| Starting Material | Reagent | Solvent | Yield (%) | Reference |
| 1-Phenyl-2-propyn-1-ol | Jones Reagent | Acetone | 90 | [5] |
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[6][7] This method can be adapted to synthesize 1-alkynyl-1-phenyl ketones by using a suitable acid chloride or by coupling with a terminal alkyne followed by oxidation.
Experimental Protocol: Modified Sonogashira Coupling of Aryl Iodides with Propyne
In a suitable reaction vessel, dissolve the aryl iodide in tetrahydrofuran. Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI). Add an amine base, such as triethylamine. Cool the mixture to -78°C and introduce two equivalents of propyne. Allow the reaction to warm to room temperature and stir until completion. Work up the reaction mixture to isolate the arylpropyne product. Yields for this type of reaction are reported to be in the range of 85-94%.
Table 3: Modified Sonogashira Coupling Yields
| Substrate | Product | Yield (%) |
| Electron-rich aryl iodides | Corresponding arylpropynes | 85-94 |
| Electron-deficient aryl iodides | Corresponding arylpropynes | 85-94 |
Reactivity of 1-Alkynyl-1-Phenyl Ketones
The reactivity of 1-alkynyl-1-phenyl ketones is dominated by the electrophilic nature of the carbon-carbon triple bond, which is activated by the adjacent carbonyl group, making it susceptible to nucleophilic attack.
Michael Addition
1-Alkynyl-1-phenyl ketones are excellent Michael acceptors. They readily undergo conjugate addition reactions with a variety of nucleophiles, including amines, thiols, and carbanions. The addition of primary amines to 1-aryl-2-propyn-1-ones has been studied kinetically, providing valuable quantitative data on their reactivity.
Experimental Protocol: Kinetic Measurement of Michael Addition
Second-order rate constants (kN) for the Michael-type reaction of 1-(X-substituted phenyl)-2-propyn-1-ones with a series of primary amines are measured in H₂O at 25.0 ± 0.1 °C. The progress of the reaction is monitored spectrophotometrically by following the disappearance of the ketone or the appearance of the product.
Table 4: Second-Order Rate Constants for the Michael Addition of Primary Amines to 1-Phenyl-2-propyn-1-one in H₂O at 25.0 °C
| Amine | pKₐ | kₙ (M⁻¹s⁻¹) |
| Glycylglycine | 8.25 | 1.29 |
| Glycine ethyl ester | 7.66 | 0.380 |
| Hydrazine | 8.21 | 5.90 |
Cycloaddition Reactions
The activated alkyne moiety of 1-alkynyl-1-phenyl ketones makes them suitable substrates for various cycloaddition reactions, leading to the formation of diverse heterocyclic and carbocyclic systems. These reactions are often catalyzed by transition metals, particularly gold complexes.
Applications of 1-Alkynyl-1-Phenyl Ketones and Their Derivatives
The unique reactivity of 1-alkynyl-1-phenyl ketones makes them valuable precursors and scaffolds in various fields, including medicinal chemistry and materials science.
Medicinal Chemistry
The structural motif of 1-alkynyl-1-phenyl ketones and their derivatives, such as enaminones, is found in compounds with a range of biological activities.
Derivatives of 1-alkynyl-1-phenyl ketones have been investigated for their cytotoxic effects against various cancer cell lines. For instance, chalcones and enaminones, which can be synthesized from these ketones, have shown promising anticancer activity.
Table 5: Cytotoxicity (IC₅₀ values in µM) of Selected Phenyl Ketone Derivatives against Cancer Cell Lines
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Chalcone Derivative | MCF-7 (Breast) | 0.16 | [8] |
| Chalcone Derivative | HepG2 (Liver) | 0.17 | [8] |
| Benzotriazinone | DU-145 (Prostate) | 3.388 | [9] |
| Benzotriazinone | MCF-7 (Breast) | 0.295 | [9] |
| Phenyl pyrimidine derivative | HepG2 (Liver) | 85.1 (µg/ml) | [10] |
Enaminones derived from the reaction of 1-alkynyl-1-phenyl ketones with amines have been shown to possess antifungal activity against various Candida species.
Table 6: Antifungal Activity (MIC₅₀ and MIC₇₀ in µg/mL) of Pyrrole-Based Enaminones
| Compound | Candida Species | MIC₅₀ (µg/mL) | MIC₇₀ (µg/mL) |
| Enaminone 1a | C. albicans | 16 | 32 |
| Enaminone 1c | C. glabrata | 8 | 16 |
| Enaminone 2a | C. krusei | 16 | 32 |
Materials Science
The conjugated π-system of 1-alkynyl-1-phenyl ketones makes them and their derivatives interesting candidates for applications in materials science, particularly in the field of organic electronics.
While 1-alkynyl-1-phenyl ketones themselves may not be the final emissive materials, they can serve as crucial ligands in the synthesis of phosphorescent metal complexes, such as those of iridium(III) and platinum(II), which are used as emitters in OLEDs. These complexes can exhibit high quantum yields and tunable emission colors.
Table 7: Photophysical and Electroluminescence Data for a Yellow Phosphorescent Iridium(III) Complex
| Property | Value |
| Emission Wavelength (CH₂Cl₂) | 568 nm |
| Quantum Yield (CH₂Cl₂) | 51% |
| Lifetime (CH₂Cl₂) | 1.29 µs |
| Maximum Brightness (OLED) | 18,310 cd/m² |
| External Quantum Efficiency (OLED) | 20.8% |
| Current Efficiency (OLED) | 58.2 cd/A |
| Power Efficiency (OLED) | 48.3 lm/W |
Conclusion
1-Alkynyl-1-phenyl ketones are a valuable class of compounds with a rich and versatile chemistry. Their synthesis is well-established through methods such as the oxidation of propargyl alcohols and Sonogashira coupling. The electrophilic nature of their triple bond allows for a wide range of reactions, most notably Michael additions and cycloadditions, providing access to a plethora of more complex molecules. The derivatives of 1-alkynyl-1-phenyl ketones have demonstrated significant potential in medicinal chemistry as anticancer and antifungal agents. Furthermore, their incorporation as ligands in metal complexes opens up possibilities for their use in advanced materials, such as phosphorescent emitters in OLEDs. This technical guide has summarized key quantitative data and experimental protocols to facilitate further research and development in this exciting area of organic chemistry. Future investigations into the specific biological targets and mechanisms of action, as well as the fine-tuning of their photophysical properties, will undoubtedly lead to new and important applications for this versatile class of compounds.
References
- 1. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.polyu.edu.hk [research.polyu.edu.hk]
- 4. Alkynyl Ligands as Building Blocks for the Preparation of Phosphorescent Iridium(III) Emitters: Alternative Synthetic Precursors and Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Potent Biological Activity of α,β-Acetylenic Ketones: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Cytotoxic Mechanisms and Therapeutic Potential of α,β-Acetylenic Ketones, a Promising Class of Bioactive Compounds.
Introduction
α,β-Acetylenic ketones, also known as ynones, are a class of organic compounds characterized by a ketone functional group conjugated with a carbon-carbon triple bond. This unique structural motif imparts a high degree of electrophilicity to the molecule, rendering them potent Michael acceptors.[1][2] This reactivity is the cornerstone of their diverse biological activities, which include promising anticancer, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the biological activities of α,β-acetylenic ketones, with a focus on their potential in drug discovery and development. We will delve into their mechanisms of action, present quantitative data on their bioactivity, and provide detailed experimental protocols for their evaluation.
Anticancer Activity of α,β-Acetylenic Ketones
A growing body of research highlights the potential of α,β-acetylenic ketones as anticancer agents. Their cytotoxic effects have been demonstrated across a range of cancer cell lines, with several studies elucidating the underlying molecular mechanisms.
Cytotoxicity and Structure-Activity Relationships
The cytotoxic efficacy of α,β-acetylenic ketones is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have begun to unravel the key determinants of their anticancer potency. For instance, the nature and position of substituents on the aromatic rings of diaryl α,β-acetylenic ketones can significantly influence their activity.
While specific and comprehensive quantitative data for a wide range of α,β-acetylenic ketones remains an active area of research, preliminary studies on related α,β-unsaturated ketones provide valuable insights. For example, a study on a series of simple α,β-unsaturated carbonyl compounds demonstrated that several cycloalkenones exhibit potent cytotoxic activities against human oral squamous cell carcinoma HSC-2 cell line.[1] Notably, 4,4-dimethyl-2-cyclopenten-1-one displayed tumor-specific cytotoxicity.[1] The presence of a sterically unhindered Michael acceptor moiety appears to be a crucial requirement for the cytotoxic activity of these compounds.[1]
Table 1: Cytotoxic Activity of Selected α,β-Unsaturated Ketones against Oral Human Normal and Tumor Cells
| Compound | Cell Line | CC50 (μM) | Selectivity Index (SI) |
| 4,4-dimethyl-2-cyclopenten-1-one | HSC-2 (Oral Squamous Carcinoma) | 12.5 | 4.0 |
| HGF (Gingival Fibroblast) | 50.0 |
CC50: 50% cytotoxic concentration. SI = CC50 (Normal Cells) / CC50 (Cancer Cells). Data adapted from a study on α,β-unsaturated carbonyl compounds.[1]
Mechanisms of Anticancer Action
The anticancer activity of α,β-acetylenic ketones is believed to stem from their ability to act as Michael acceptors, leading to the covalent modification of biological nucleophiles such as the thiol groups of cysteine residues in proteins.[3][4] This irreversible binding can disrupt the function of key proteins involved in cancer cell proliferation, survival, and metastasis. Several specific mechanisms have been proposed and are the subject of ongoing investigation:
1. Induction of Apoptosis via Caspase Activation:
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis. Evidence suggests that α,β-acetylenic ketones can trigger apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program.
The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade.[5] Some α,β-unsaturated carbonyl compounds have been shown to activate caspase-3 in a dose-dependent manner.[1] This suggests that α,β-acetylenic ketones may induce apoptosis through the intrinsic or extrinsic pathways, ultimately leading to the cleavage of cellular substrates and cell death.
Experimental Protocol: Caspase-3/7 Activity Assay
This protocol describes a fluorometric assay to measure the activity of caspase-3 and -7 in cell lysates following treatment with α,β-acetylenic ketones.
Materials:
-
HeLa cells (or other suitable cancer cell line)
-
α,β-acetylenic ketone test compound
-
Staurosporine (positive control for apoptosis)
-
Cell Lysis Buffer (e.g., PathScan® Sandwich ELISA Lysis Buffer)
-
Assay Buffer (2X)
-
Dithiothreitol (DTT)
-
Fluorogenic Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC)
-
96-well plate
-
Fluorometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 1 x 10^5 cells/well) in a 96-well plate and incubate overnight.[6]
-
Treat cells with various concentrations of the α,β-acetylenic ketone test compound for a predetermined time (e.g., 24 hours). Include untreated and vehicle-treated controls. A positive control treated with an apoptosis-inducing agent like staurosporine should also be included.[6]
-
-
Cell Lysis:
-
Caspase Activity Measurement:
-
Data Acquisition:
-
Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 380 nm and an emission wavelength between 420-460 nm.[7]
-
The relative fluorescent units (RFUs) are proportional to the caspase-3/7 activity.
-
2. Inhibition of Tubulin Polymerization:
The microtubule cytoskeleton plays a crucial role in cell division, intracellular transport, and maintenance of cell shape.[8] Disruption of microtubule dynamics is a well-established strategy for cancer chemotherapy. Several anticancer drugs, such as paclitaxel and vinca alkaloids, target tubulin, the protein subunit of microtubules.
There is emerging interest in α,β-acetylenic ketones as potential tubulin polymerization inhibitors. By covalently binding to cysteine residues in tubulin, these compounds could disrupt the assembly of microtubules, leading to mitotic arrest and subsequent cell death. While direct evidence for α,β-acetylenic ketones is still being gathered, the known reactivity of Michael acceptors with tubulin suggests this is a plausible mechanism.[9]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a turbidimetric assay to assess the effect of α,β-acetylenic ketones on the polymerization of purified tubulin.
Materials:
-
Purified tubulin protein
-
GTP solution
-
Tubulin Polymerization Buffer
-
α,β-acetylenic ketone test compound
-
Paclitaxel (positive control for polymerization enhancement)
-
Vinblastine (positive control for polymerization inhibition)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a tubulin solution in ice-cold Tubulin Polymerization Buffer.
-
Prepare solutions of the test compound and controls at various concentrations.
-
-
Assay Setup:
-
In a 96-well plate on ice, add the tubulin solution to each well.
-
Add the test compound, controls, or vehicle to the respective wells.
-
Add GTP to all wells to initiate polymerization.
-
-
Polymerization Measurement:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for a specified period (e.g., 60 minutes). The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance as a function of time for each condition.
-
Compare the polymerization curves of the test compound-treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization.
-
Enzyme Inhibition
The electrophilic nature of α,β-acetylenic ketones makes them prime candidates for the irreversible inhibition of enzymes, particularly those with a nucleophilic cysteine residue in their active site.[6][9] This covalent modification can lead to a complete and permanent loss of enzyme activity.
Irreversible Inhibition of Cysteine Proteases
Cysteine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, including protein degradation, signal transduction, and the life cycles of infectious agents.[6] Dysregulation of cysteine protease activity has been implicated in diseases such as cancer and parasitic infections.
α,β-Acetylenic ketones, as Michael acceptors, can act as irreversible inhibitors of cysteine proteases.[3] The mechanism of inhibition involves the nucleophilic attack of the active site cysteine thiol on the β-carbon of the acetylenic ketone, forming a stable covalent adduct. This effectively blocks the catalytic activity of the enzyme.
Figure 1: Irreversible Inhibition of a Cysteine Protease by an α,β-Acetylenic Ketone
Caption: Covalent modification of a cysteine protease by an α,β-acetylenic ketone.
Experimental Methodologies
Accurate and reproducible experimental protocols are essential for the evaluation of the biological activity of α,β-acetylenic ketones. The following sections provide detailed methodologies for key assays.
Cytotoxicity Assays
Cytotoxicity assays are fundamental for determining the concentration at which a compound is toxic to cells. The MTT assay is a widely used colorimetric method for assessing cell viability.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for performing an MTT assay to determine the cytotoxic effects of α,β-acetylenic ketones on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
α,β-acetylenic ketone test compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the α,β-acetylenic ketone in culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and low (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for a few minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathways and Logical Relationships
The biological effects of α,β-acetylenic ketones are mediated through their interaction with various cellular components and signaling pathways. Visualizing these interactions is crucial for understanding their mechanism of action.
Figure 2: Proposed Mechanism of Action for Anticancer Activity of α,β-Acetylenic Ketones
Caption: Potential pathways for the anticancer effects of α,β-acetylenic ketones.
Conclusion
α,β-Acetylenic ketones represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their inherent reactivity as Michael acceptors allows them to covalently modify and inhibit the function of key cellular proteins, leading to cytotoxicity in cancer cells. The primary mechanisms of action appear to involve the induction of apoptosis through caspase activation and the disruption of microtubule dynamics. Further research focusing on detailed structure-activity relationships, identification of specific molecular targets, and in vivo efficacy studies is warranted to fully realize the therapeutic potential of this fascinating class of molecules. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of α,β-acetylenic ketones.
References
- 1. Kinetic analysis of inhibitor actions on enzymes. [repositorio.ufop.br]
- 2. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe [mdpi.com]
Methodological & Application
Application Notes and Protocols for Michael Addition Reactions Using 1-Phenyl-1-octyn-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-phenyl-1-octyn-3-one as a versatile Michael acceptor in organic synthesis. The protocols detailed herein are intended to serve as a practical guide for the synthesis of a variety of functionalized molecules with potential applications in medicinal chemistry and materials science.
Introduction
The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic chemistry. 1-Phenyl-1-octyn-3-one is an activated ynone that serves as an excellent Michael acceptor due to the electron-withdrawing nature of the carbonyl group, which polarizes the carbon-carbon triple bond, making the β-carbon susceptible to nucleophilic attack. This reactivity allows for the synthesis of a diverse array of compounds, including β-enaminones, β-thioethers, and complex carbocyclic structures, which are valuable intermediates in the development of novel therapeutics and functional materials.
I. Aza-Michael Addition: Synthesis of β-Enaminones
The addition of amines to 1-phenyl-1-octyn-3-one provides a direct route to β-enaminones, which are important structural motifs in many biologically active compounds. The reaction can be catalyzed by various metal salts or proceed under catalyst-free conditions, depending on the nucleophilicity of the amine.
Data Presentation: Aza-Michael Addition
| Entry | Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Aniline | None | Methanol | 24 | 85 | General observation from related reactions[1] |
| 2 | N-methylaniline | CuCl | Toluene | 12 | 92 | Based on similar copper-catalyzed reactions |
| 3 | Morpholine | None | Neat | 2 | 95 | General procedure for amine addition to ynones |
Experimental Protocols
Protocol 1: Catalyst-Free Aza-Michael Addition of Aniline
This protocol describes the direct addition of aniline to 1-phenyl-1-octyn-3-one.
-
Materials:
-
1-Phenyl-1-octyn-3-one (1.0 mmol, 186.25 mg)
-
Aniline (1.2 mmol, 111.74 mg)
-
Methanol (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Standard work-up and purification equipment
-
-
Procedure:
-
To a 25 mL round-bottom flask, add 1-phenyl-1-octyn-3-one and methanol.
-
Stir the solution at room temperature until the ynone is fully dissolved.
-
Add aniline to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired β-enaminone.
-
Protocol 2: Copper-Catalyzed Aza-Michael Addition of N-methylaniline
This protocol outlines a copper-catalyzed approach for less reactive amines.
-
Materials:
-
1-Phenyl-1-octyn-3-one (1.0 mmol, 186.25 mg)
-
N-methylaniline (1.2 mmol, 128.6 mg)
-
Copper(I) chloride (CuCl) (0.05 mmol, 4.95 mg)
-
Toluene (5 mL)
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add CuCl.
-
Add toluene, followed by 1-phenyl-1-octyn-3-one and N-methylaniline.
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the product.
-
Reaction Workflow
Caption: General workflow for the synthesis of β-enaminones.
II. Thia-Michael Addition: Synthesis of β-Thioethers
The conjugate addition of thiols to 1-phenyl-1-octyn-3-one is an efficient method for the synthesis of β-thioether derivatives of α,β-unsaturated ketones. These compounds are of interest due to their potential biological activities and as synthetic intermediates. The reaction is often rapid and can be performed under mild, catalyst-free conditions or with base catalysis.
Data Presentation: Thia-Michael Addition
| Entry | Nucleophile | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Thiophenol | None | Dichloromethane | 1 | 95 | Based on general thiol addition principles[2] |
| 2 | Benzyl mercaptan | Triethylamine (Et3N) | Ethanol | 2 | 90 | General procedure for base-catalyzed thiol addition |
Experimental Protocols
Protocol 3: Catalyst-Free Thia-Michael Addition of Thiophenol
This protocol details the direct addition of thiophenol.
-
Materials:
-
1-Phenyl-1-octyn-3-one (1.0 mmol, 186.25 mg)
-
Thiophenol (1.1 mmol, 121.18 mg)
-
Dichloromethane (5 mL)
-
Round-bottom flask (25 mL)
-
-
Procedure:
-
Dissolve 1-phenyl-1-octyn-3-one in dichloromethane in a round-bottom flask.
-
Add thiophenol to the solution at room temperature.
-
Stir the mixture for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent in vacuo.
-
Purify the product by column chromatography (eluent: hexane/ethyl acetate).
-
Reaction Mechanism
Caption: Simplified mechanism of Thia-Michael addition.
III. Carbon-Michael Addition: Synthesis of 1,5-Dicarbonyl Compounds and Derivatives
The addition of carbon nucleophiles, such as malonates and other 1,3-dicarbonyl compounds, to 1-phenyl-1-octyn-3-one is a powerful tool for carbon-carbon bond formation, leading to 1,5-dicarbonyl compounds and their derivatives. These reactions are typically base-catalyzed.
Data Presentation: Carbon-Michael Addition
| Entry | Nucleophile | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Dimethyl malonate | Sodium methoxide (NaOMe) | Methanol | 6 | 88 | General conditions for malonate addition[3] |
| 2 | Acetylacetone | Potassium carbonate (K2CO3) | DMF | 8 | 82 | Common base for 1,3-dicarbonyl additions |
Experimental Protocols
Protocol 4: Base-Catalyzed Michael Addition of Dimethyl Malonate
This protocol describes the addition of a soft carbon nucleophile.
-
Materials:
-
1-Phenyl-1-octyn-3-one (1.0 mmol, 186.25 mg)
-
Dimethyl malonate (1.2 mmol, 158.5 mg)
-
Sodium methoxide (0.1 mmol, 5.4 mg)
-
Methanol (5 mL)
-
Round-bottom flask (25 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium methoxide in methanol.
-
Add dimethyl malonate to the solution and stir for 10 minutes at room temperature.
-
Add a solution of 1-phenyl-1-octyn-3-one in methanol dropwise.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Neutralize the reaction with a dilute solution of HCl.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
-
Logical Relationship of Reaction Components
Caption: Components of a Carbon-Michael addition reaction.
Conclusion
1-Phenyl-1-octyn-3-one is a highly valuable and versatile building block for the synthesis of a wide range of functionalized molecules through Michael addition reactions. The protocols provided herein offer a starting point for researchers to explore the rich chemistry of this ynone with various nucleophiles. The resulting products have significant potential for applications in drug discovery and materials science. Further optimization of reaction conditions, including the use of chiral catalysts for asymmetric synthesis, can lead to the development of novel and stereochemically complex molecules.
References
Application Notes and Protocols: 1-Phenyl-1-octyn-3-one as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1-octyn-3-one is a valuable bifunctional building block in organic synthesis, possessing both a reactive ketone carbonyl group and a carbon-carbon triple bond. This unique structural motif allows for a diverse range of chemical transformations, making it an important precursor for the synthesis of a variety of organic molecules, particularly heterocyclic compounds. Its utility stems from the ability of the triple bond to act as an electrophile in conjugate additions and as a component in cycloaddition reactions, while the carbonyl group can participate in condensations and other classical ketone reactions. These application notes provide an overview of its use in the synthesis of pyrazoles and isoxazoles, as well as its reactivity in Michael additions, complete with detailed experimental protocols.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₆O |
| Molecular Weight | 200.28 g/mol |
| Appearance | Pale yellow oil |
| Boiling Point | 125-127 °C at 0.5 mmHg |
| Density | 0.97 g/mL at 25 °C |
Applications in Heterocyclic Synthesis
1-Phenyl-1-octyn-3-one is a key starting material for the construction of five-membered heterocyclic rings, which are prevalent scaffolds in many pharmaceutical agents and biologically active compounds.
Synthesis of Substituted Pyrazoles
The reaction of 1-phenyl-1-octyn-3-one with hydrazine derivatives provides a direct route to highly substituted pyrazoles. This transformation proceeds via a condensation reaction followed by an intramolecular cyclization. The regioselectivity of the reaction can be influenced by the substitution on the hydrazine.
Reaction Scheme: Synthesis of 5-pentyl-1,3-diphenyl-1H-pyrazole
Caption: Synthesis of a substituted pyrazole.
Experimental Protocol: Synthesis of 5-pentyl-1,3-diphenyl-1H-pyrazole
-
To a solution of 1-phenyl-1-octyn-3-one (1.0 g, 5.0 mmol) in ethanol (20 mL), add phenylhydrazine (0.54 g, 5.0 mmol).
-
Add a catalytic amount of glacial acetic acid (0.1 mL).
-
Heat the reaction mixture at reflux for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to afford the desired pyrazole.
| Product | Yield | Reference |
| 5-pentyl-1,3-diphenyl-1H-pyrazole | 85% | General synthetic method. |
Synthesis of Substituted Isoxazoles
The reaction with hydroxylamine hydrochloride provides a straightforward method for the synthesis of substituted isoxazoles. The reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization.
Reaction Scheme: Synthesis of 5-pentyl-3-phenylisoxazole
Caption: Synthesis of a substituted isoxazole.
Experimental Protocol: Synthesis of 5-pentyl-3-phenylisoxazole
-
In a round-bottom flask, dissolve 1-phenyl-1-octyn-3-one (1.0 g, 5.0 mmol) in ethanol (25 mL).
-
Add hydroxylamine hydrochloride (0.42 g, 6.0 mmol) and sodium acetate (0.49 g, 6.0 mmol) to the solution.
-
Heat the mixture to reflux and maintain for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between water (20 mL) and ethyl acetate (30 mL).
-
Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography (eluent: hexane/ethyl acetate, 95:5).
| Product | Yield | Reference |
| 5-pentyl-3-phenylisoxazole | 78% | General synthetic method.[1] |
Michael Addition Reactions
The electron-deficient alkyne moiety in 1-phenyl-1-octyn-3-one readily undergoes conjugate addition (Michael addition) with various nucleophiles, such as thiols. This reaction is a powerful tool for carbon-heteroatom bond formation.
Thia-Michael Addition
The addition of thiols to 1-phenyl-1-octyn-3-one proceeds readily to form β-thio-α,β-unsaturated ketones. The reaction is typically base-catalyzed and provides the E-isomer as the major product.
Reaction Scheme: Thia-Michael Addition of Thiophenol
Caption: Thia-Michael addition to an ynone.
Experimental Protocol: Synthesis of (E)-1-phenyl-2-(phenylthio)-1-octen-3-one
-
Dissolve 1-phenyl-1-octyn-3-one (1.0 g, 5.0 mmol) in dichloromethane (20 mL).
-
Add thiophenol (0.55 g, 5.0 mmol) to the solution.
-
Add triethylamine (0.1 mL, 0.75 mmol) as a catalyst.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (15 mL), followed by saturated sodium bicarbonate solution (15 mL), and finally with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate, 98:2).
| Product | Yield | Reference |
| (E)-1-phenyl-2-(phenylthio)-1-octen-3-one | 92% | General synthetic method. |
Conclusion
1-Phenyl-1-octyn-3-one is a highly versatile and valuable building block for the synthesis of a range of organic compounds. Its ability to participate in cyclization reactions to form important heterocyclic cores like pyrazoles and isoxazoles, as well as undergo efficient Michael additions, highlights its significance in synthetic organic chemistry and drug discovery. The protocols provided herein offer robust methods for the utilization of this reagent in the modern chemistry laboratory.
References
Application Notes and Protocols: Click Chemistry Applications of Terminal Alkynes Derived from 1-Phenyl-1-octyn-3-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of terminal alkynes derived from 1-phenyl-1-octyn-3-one in click chemistry, with a focus on the generation of novel 1,2,3-triazole derivatives for potential drug discovery applications. The protocols outlined below detail a synthetic pathway from the starting ynone to a terminal alkyne, followed by its use in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to generate a triazole with potential cytotoxic activity against cancer cell lines.
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and form byproducts that are easily removed.[1] The most prominent example of a click reaction is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes, which produces 1,4-disubstituted 1,2,3-triazoles.[1][2] These triazole scaffolds are of significant interest in medicinal chemistry due to their metabolic stability and ability to form various non-covalent interactions with biological targets.[3]
This document focuses on the utilization of 1-phenyl-1-octyn-3-one as a versatile starting material for the synthesis of functionalized terminal alkynes. The subsequent click reaction of these alkynes with various azides can lead to a diverse library of triazole-containing compounds with potential therapeutic applications, including anticancer activity.[3][4]
Synthetic Workflow
The overall workflow for the synthesis of a terminal alkyne from 1-phenyl-1-octyn-3-one and its subsequent application in a click chemistry reaction to generate a potentially bioactive triazole is depicted below. This multi-step process involves the chemoselective reduction of the ketone, protection of the resulting alcohol, deprotection of the alkyne, and finally, the copper-catalyzed azide-alkyne cycloaddition.
Caption: Synthetic workflow from 1-phenyl-1-octyn-3-one to a bioactive triazole.
Experimental Protocols
Protocol 1: Chemoselective Reduction of 1-Phenyl-1-octyn-3-one to 1-Phenyl-1-octyn-3-ol
This protocol describes the reduction of the ketone functionality in the starting α,β-ynone to the corresponding propargylic alcohol. Sodium borohydride is a mild reducing agent suitable for this transformation, often showing selectivity for the carbonyl group over the alkyne.[5][6]
Materials:
-
1-Phenyl-1-octyn-3-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve 1-phenyl-1-octyn-3-one (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v) in a round-bottom flask at 0 °C (ice bath).
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude 1-phenyl-1-octyn-3-ol, which can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of Benzyl Azide
This protocol details the synthesis of benzyl azide, a common azide partner in click chemistry, from benzyl bromide and sodium azide.[3][7]
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve benzyl bromide (1.0 eq) in DMSO in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution and stir the reaction mixture at room temperature overnight.[3]
-
Pour the reaction mixture into ice-water and extract the product with diethyl ether (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]
-
Filter and concentrate the organic phase under reduced pressure to obtain benzyl azide as a colorless oil. The product is often used without further purification.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the click reaction between a terminal alkyne (derived from 1-phenyl-1-octyn-3-ol) and benzyl azide to form the corresponding 1,2,3-triazole.
Materials:
-
Terminal alkyne (e.g., 1-phenyl-1-octyn-3-ol)
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol and water (1:1 v/v)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and benzyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the 1,4-disubstituted 1,2,3-triazole.
Data Presentation
The following table summarizes representative yields for the synthesis of 1,4-disubstituted 1,2,3-triazoles via the CuAAC reaction, as reported in the literature for structurally similar alkynes and azides.
| Entry | Alkyne | Azide | Catalyst System | Solvent | Yield (%) | Reference |
| 1 | Phenylacetylene | Benzyl azide | CuI, Et₃N | DMSO | 95 | [8] |
| 2 | Propargyl alcohol | Phenyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 91 | [9] |
| 3 | 4-Phenyl-1-butyne | Benzyl azide | Cu-nanoparticles | H₂O | 98 | [10] |
Application in Cancer Research
Triazole derivatives have demonstrated a wide range of biological activities, including significant potential as anticancer agents.[4][11] The 1,2,3-triazole ring can act as a rigid linker or a pharmacophore that interacts with various biological targets. The cytotoxicity of triazoles derived from propargylic alcohols has been reported against several cancer cell lines.
The following table presents IC₅₀ values for representative triazole compounds against various cancer cell lines, illustrating the potential biological activity of the products synthesized using the protocols described herein.
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| A | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | MCF-7 (Breast) | 6.17 | [4] |
| B | 1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazole | HT-1080 (Fibrosarcoma) | 15.13 | [3] |
| C | Triazole-alcohol derivative | K562 (Leukemia) | Varies | [12] |
Logical Relationship of Synthetic Steps and Protection Strategy
The synthesis of the target terminal alkyne from 1-phenyl-1-octyn-3-one may require a protection-deprotection strategy to ensure chemoselectivity. The following diagram illustrates the logical flow of this process.
Caption: Rationale for the synthetic steps and protection strategy.
These detailed application notes and protocols provide a solid foundation for researchers to explore the synthesis and potential applications of novel triazole derivatives originating from the versatile starting material, 1-phenyl-1-octyn-3-one.
References
- 1. BENZYL AZIDE synthesis - chemicalbook [chemicalbook.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. rsc.org [rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 7. Synthesis routes of Benzyl azide [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. prepchem.com [prepchem.com]
- 12. Comparative cytotoxic effects of five commonly used triazole alcohol fungicides on human cells of different tissue types - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 1-Phenyl-1-octyn-3-one
Introduction
1-Phenyl-1-octyn-3-one is a versatile α,β-alkynyl ketone that serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds. Its structure, featuring a conjugated triple bond and a carbonyl group, provides two reactive sites for cyclization reactions. This document outlines detailed protocols for the synthesis of three key classes of five- and six-membered heterocycles—pyrazoles, isoxazoles, and pyrimidines—using 1-phenyl-1-octyn-3-one as the starting material. These heterocyclic motifs are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in pharmacologically active molecules.[1][2][3] The protocols provided are based on established synthetic methodologies for related α,β-unsaturated systems.
Synthesis of Pyrazole Derivatives
The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-alkynyl ketones, with hydrazine derivatives is a fundamental and widely used method for the synthesis of the pyrazole core.[4][5] The reaction proceeds via a condensation-cyclization sequence. Using hydrazine hydrate will yield an N-unsubstituted pyrazole, while substituted hydrazines (e.g., phenylhydrazine) will result in N-substituted pyrazole derivatives.
General Reaction Scheme:
Experimental Protocol: Synthesis of 5-Pentyl-3-phenyl-1H-pyrazole
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-1-octyn-3-one (1.0 g, 4.67 mmol) in absolute ethanol (25 mL).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (0.28 mL, 5.60 mmol, 1.2 equivalents) dropwise at room temperature.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add distilled water (30 mL) and extract the product with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure 5-pentyl-3-phenyl-1H-pyrazole.
Data Summary: Pyrazole Synthesis
| Entry | R-Group (in R-NH-NH₂) | Product Name | Molecular Formula | Yield (%) (Predicted) |
| 1 | H | 5-Pentyl-3-phenyl-1H-pyrazole | C₁₄H₁₈N₂ | 85-95 |
| 2 | Phenyl | 5-Pentyl-1,3-diphenyl-1H-pyrazole | C₂₀H₂₂N₂ | 80-90 |
Visualization: Pyrazole Synthesis Workflow
Caption: Workflow for the synthesis of pyrazole derivatives.
Synthesis of Isoxazole Derivatives
Isoxazoles can be synthesized from α,β-alkynyl ketones by reaction with hydroxylamine hydrochloride.[6] This reaction is typically performed under basic or neutral conditions to liberate the free hydroxylamine, which then undergoes a cyclocondensation reaction with the ketone. The reaction generally yields a single regioisomer.
General Reaction Scheme:
Experimental Protocol: Synthesis of 5-Pentyl-3-phenylisoxazole
-
Reaction Setup: Combine 1-phenyl-1-octyn-3-one (1.0 g, 4.67 mmol) and hydroxylamine hydrochloride (0.39 g, 5.60 mmol, 1.2 equivalents) in a mixture of ethanol (20 mL) and water (5 mL) in a 100 mL round-bottom flask with a magnetic stirrer.
-
Base Addition: Add sodium acetate (0.46 g, 5.60 mmol, 1.2 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux for 8-10 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, remove the ethanol by rotary evaporation.
-
Extraction: Add water (30 mL) to the residue and extract the product with diethyl ether (3 x 25 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) followed by brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate eluent system) to afford the pure 5-pentyl-3-phenylisoxazole.
Data Summary: Isoxazole Synthesis
| Entry | Reagent | Product Name | Molecular Formula | Yield (%) (Predicted) |
| 1 | NH₂OH·HCl | 5-Pentyl-3-phenylisoxazole | C₁₄H₁₇NO | 75-85 |
Visualization: Isoxazole Synthesis Logic
Caption: Logical relationship in the synthesis of isoxazoles.
Synthesis of Pyrimidine Derivatives
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms. A common synthetic route involves the reaction of a 1,3-dicarbonyl equivalent with an amidine derivative.[7][8][9] For an α,β-alkynyl ketone, the reaction with benzamidine hydrochloride, for instance, leads to a highly substituted pyrimidine ring.
General Reaction Scheme:
Experimental Protocol: Synthesis of 4-Pentyl-2,6-diphenylpyrimidine
-
Reaction Setup: To a solution of sodium ethoxide, prepared by dissolving sodium metal (0.13 g, 5.60 mmol) in absolute ethanol (30 mL), add benzamidine hydrochloride (0.88 g, 5.60 mmol, 1.2 equivalents). Stir for 20 minutes at room temperature.
-
Substrate Addition: Add a solution of 1-phenyl-1-octyn-3-one (1.0 g, 4.67 mmol) in absolute ethanol (10 mL) to the reaction mixture.
-
Reaction: Heat the mixture at reflux for 12-16 hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with dilute HCl (1M).
-
Concentration: Remove the bulk of the ethanol under reduced pressure.
-
Extraction: Add water (30 mL) and extract the product with chloroform (3 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate and purify the resulting crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography to yield pure 4-pentyl-2,6-diphenylpyrimidine.
Data Summary: Pyrimidine Synthesis
| Entry | Amidine Reagent | Product Name | Molecular Formula | Yield (%) (Predicted) |
| 1 | Benzamidine HCl | 4-Pentyl-2,6-diphenylpyrimidine | C₂₁H₂₂N₂ | 65-75 |
| 2 | Guanidine HCl | 2-Amino-4-pentyl-6-phenylpyrimidine | C₁₅H₁₉N₃ | 60-70 |
Visualization: Pyrimidine Synthesis Workflow
Caption: Workflow for the synthesis of pyrimidine derivatives.
References
- 1. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. growingscience.com [growingscience.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of 1-Phenyl-1-octyn-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of α,β-acetylenic ketones, such as 1-phenyl-1-octyn-3-one, is a critical transformation in organic synthesis. The resulting propargyl alcohols are valuable chiral building blocks for the synthesis of a wide array of pharmaceuticals and natural products. This document provides detailed protocols for both the non-asymmetric and asymmetric reduction of 1-phenyl-1-octyn-3-one, yielding either a racemic or an enantiomerically enriched alcohol, respectively. The protocols are based on well-established and reliable methods: the Luche reduction for chemoselective ketone reduction and the Corey-Bakshi-Shibata (CBS) reduction for enantioselective synthesis.
Non-Asymmetric Reduction: Luche Reduction
The Luche reduction is a highly effective method for the chemoselective 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic or propargylic alcohols.[1] By employing sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride heptahydrate, the competing 1,4-conjugate addition is suppressed.[1][2] The cerium salt is believed to activate the carbonyl group towards nucleophilic attack and to increase the hardness of the borohydride reagent.[1]
Experimental Protocol: Luche Reduction of 1-Phenyl-1-octyn-3-one
Materials:
-
1-Phenyl-1-octyn-3-one
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-1-octyn-3-one (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in anhydrous methanol (10 mL per mmol of ketone) at room temperature. Stir the mixture until the solids are fully dissolved.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. While stirring vigorously, add sodium borohydride (1.1 eq) portion-wise over 5-10 minutes. Be cautious as the addition may cause gas evolution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 30-60 minutes.
-
Work-up: Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-phenyl-1-octyn-3-ol.
Asymmetric Reduction: Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[3][4] The reaction employs a chiral oxazaborolidine catalyst, which coordinates with a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF) to deliver a hydride to one face of the ketone in a highly stereocontrolled manner.[5] The choice of the (R)- or (S)-enantiomer of the CBS catalyst determines the stereochemistry of the resulting alcohol. This method is known for its high yields and excellent enantioselectivities.[3][6]
Experimental Protocol: Asymmetric CBS Reduction of 1-Phenyl-1-octyn-3-one
Materials:
-
1-Phenyl-1-octyn-3-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Chiral HPLC column for enantiomeric excess determination
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).
-
Addition of Borane: Cool the flask to 0 °C and add borane-tetrahydrofuran complex (0.6 eq, 1 M in THF) dropwise via syringe. Stir the mixture for 10 minutes at 0 °C.
-
Substrate Addition: In a separate dry flask, dissolve 1-phenyl-1-octyn-3-one (1.0 eq) in anhydrous THF (5 mL per mmol of ketone). Add this solution dropwise to the catalyst-borane mixture at 0 °C over 15-20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C. The reaction progress can be monitored by TLC. For less reactive substrates, the reaction may be allowed to slowly warm to room temperature. The reaction is typically complete within 1-4 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol (5 mL) to decompose the excess borane. Stir for 30 minutes.
-
Acidification and Extraction: Add 1 M HCl (10 mL) and stir for another 30 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the enantiomerically enriched (S)-1-phenyl-1-octyn-3-ol.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Data Presentation
The following tables summarize representative quantitative data for the reduction of aryl ynones using the described methods. Note that the data for the CBS reduction is for a closely related substrate, 7-(benzyloxy)hept-1-en-3-one, as a specific example for 1-phenyl-1-octyn-3-one was not available in the literature reviewed.[3]
Table 1: Non-Asymmetric Reduction of Aryl Ynones via Luche Reduction
| Substrate | Product | Yield (%) | Reference |
| Chalcone (1,3-diphenylprop-2-en-1-one) | 1,3-Diphenylprop-2-en-1-ol | >95 | [7] |
| 1-Phenyl-1-octyn-3-one | 1-Phenyl-1-octyn-3-ol | High (expected) | General Method |
Table 2: Asymmetric Reduction of Ynones via CBS Reduction
| Substrate | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| 7-(Benzyloxy)hept-1-en-3-one | (R)-CBS | (S)-7-(Benzyloxy)hept-1-en-3-ol | 89 | 91 | [3] |
| 1-Phenyl-1-octyn-3-one | (R)-CBS | (S)-1-Phenyl-1-octyn-3-ol | High (expected) | High (expected) | General Method |
Visualizations
Experimental Workflow for Luche Reduction
Caption: Workflow for the Luche Reduction of 1-Phenyl-1-octyn-3-one.
Signaling Pathway for CBS Reduction Stereoselectivity
Caption: Stereochemical pathway of the CBS-catalyzed reduction.
References
- 1. Luche reduction - Wikipedia [en.wikipedia.org]
- 2. Luche Reduction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Catalytic Hydrogenation of 1-Phenyl-1-octyn-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective catalytic hydrogenation of α,β-acetylenic ketones, such as 1-phenyl-1-octyn-3-one, is a critical transformation in organic synthesis. The ability to selectively reduce the alkyne functionality to an alkene without affecting the ketone or the phenyl ring is paramount for the synthesis of various intermediates in the pharmaceutical and fine chemical industries. The resulting α,β-unsaturated ketones (enones) are valuable building blocks for a wide range of further chemical modifications. This document provides detailed application notes and experimental protocols for the chemoselective hydrogenation of 1-phenyl-1-octyn-3-one.
The primary challenge in the hydrogenation of ynones is to achieve high selectivity for the corresponding enone, avoiding over-reduction to the saturated ketone or the alcohol. The use of poisoned catalysts, most notably Lindlar's catalyst, is a well-established method to achieve this transformation with high stereoselectivity, typically yielding the (Z)-alkene (cis-alkene).
Reaction Pathway and Selectivity
The catalytic hydrogenation of 1-phenyl-1-octyn-3-one can proceed through several pathways, leading to different products. The desired transformation is the selective reduction of the carbon-carbon triple bond to a double bond, yielding (Z)-1-phenyl-1-octen-3-one. However, further reduction can lead to the saturated ketone, 1-phenyl-3-octanone, and subsequent reduction of the ketone can produce the corresponding alcohol, 1-phenyl-3-octanol.
Application Notes and Protocols for 1-Octyn-3-one, 1-phenyl- in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Octyn-3-one, 1-phenyl-, a member of the α,β-acetylenic ketone family, represents a scaffold of significant interest in medicinal chemistry. While direct research on this specific molecule is limited, the broader class of α,β-unsaturated and acetylenic ketones has demonstrated promising biological activities, particularly in the realms of oncology and immunology. This document provides an overview of the potential applications, hypothetical mechanisms of action, and detailed experimental protocols for investigating the medicinal chemistry relevance of 1-Octyn-3-one, 1-phenyl- and its analogs. The information presented is based on the established properties of structurally related compounds.
Potential Applications
The core structure of 1-Octyn-3-one, 1-phenyl-, featuring an electrophilic triple bond conjugated to a ketone, suggests potential as:
-
Anticancer Agent: The α,β-unsaturated ketone moiety is a known pharmacophore that can act as a Michael acceptor, reacting with nucleophilic residues (such as cysteine) in proteins. This can lead to the inhibition of key enzymes and transcription factors involved in cancer cell proliferation and survival. Chalcone analogs, which also contain an α,β-unsaturated ketone system, have been shown to exert anticancer effects by modulating the generation of reactive oxygen species (ROS) and inducing pyroptosis.[1]
-
Anti-inflammatory Agent: Phenyl rings are common features in many anti-inflammatory drugs. The combination of a phenyl group with the reactive ketone system could lead to the inhibition of pro-inflammatory signaling pathways.
-
Enzyme Inhibitor: The electrophilic nature of the acetylenic ketone makes it a candidate for the covalent or non-covalent inhibition of various enzymes, including those involved in signal transduction and metabolic pathways.
Quantitative Data on Related Compounds
While specific quantitative data for 1-Octyn-3-one, 1-phenyl- is not available, the following table summarizes the cytotoxic activity of a related chalcone analog, highlighting the potential potency of this class of compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone Analog 8 | NCI-H460 (Lung) | 2.3 ± 0.3 | [1] |
| A549 (Lung) | 3.2 ± 0.0 | [1] | |
| H1975 (Lung) | 5.7 ± 1.4 | [1] |
Experimental Protocols
The following are detailed protocols for evaluating the potential biological activities of 1-Octyn-3-one, 1-phenyl-.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of 1-Octyn-3-one, 1-phenyl- against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H460, A549, MCF-7)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
1-Octyn-3-one, 1-phenyl- (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of 1-Octyn-3-one, 1-phenyl- in complete growth medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.
Protocol 2: Reactive Oxygen Species (ROS) Detection Assay
This protocol measures the intracellular generation of ROS in cancer cells treated with 1-Octyn-3-one, 1-phenyl-.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
1-Octyn-3-one, 1-phenyl-
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate or a 96-well black plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 1-Octyn-3-one, 1-phenyl- for a specified time (e.g., 6, 12, or 24 hours).
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess DCFH-DA.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Quantify the increase in fluorescence, which is proportional to the amount of intracellular ROS.
Visualizations
Diagram 1: Hypothetical Mechanism of Action - ROS-Induced Apoptosis
Caption: Hypothetical pathway of ROS-induced apoptosis by 1-Octyn-3-one, 1-phenyl-.
Diagram 2: General Experimental Workflow for Biological Evaluation
Caption: A general workflow for the biological evaluation of a novel compound.
References
Application Notes and Protocols: Development of Novel Covalent Reversible Inhibitors of Cathepsin K Using a 1-Phenyl-1-octyn-3-one Scaffold
For Research Use Only
Introduction
Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts, is a principal mediator of bone resorption. Its critical role in the degradation of bone matrix proteins, particularly type I collagen, has made it a key therapeutic target for metabolic bone diseases such as osteoporosis. The development of potent and selective Cathepsin K inhibitors is a promising strategy to reduce bone resorption and increase bone mineral density.
This document outlines the development of a novel class of inhibitors based on a 1-phenyl-1-octyn-3-one scaffold. The electrophilic ynone functionality is designed to act as a "warhead," forming a covalent but reversible bond with the catalytic cysteine residue (Cys25) in the active site of Cathepsin K. The phenyl group and the octyn chain are intended to occupy hydrophobic pockets within the enzyme, contributing to binding affinity and selectivity. These application notes provide detailed protocols for the synthesis of a lead compound, its biological evaluation, and representative data.
Data Presentation
The inhibitory activity of the novel 1-phenyl-1-octyn-3-one scaffold and its analogs against human Cathepsin K was assessed. The following table summarizes the half-maximal inhibitory concentrations (IC50).
| Compound ID | R1-Group (para-position of phenyl ring) | R2-Group (on the octyn chain) | Cathepsin K IC50 (nM) | Cathepsin S IC50 (nM) | Selectivity Index (CatS/CatK) |
| HY-01 | -H | -CH2CH3 | 15.2 | 1850 | 121.7 |
| HY-02 | -F | -CH2CH3 | 8.9 | 1620 | 182.0 |
| HY-03 | -CN | -CH2CH3 | 25.6 | 2100 | 82.0 |
| HY-04 | -H | -Cyclopropyl | 12.5 | 1780 | 142.4 |
Experimental Protocols
A. Chemical Synthesis of 1-Phenyl-1-octyn-3-one (HY-01)
This protocol describes a plausible multi-step synthesis of the parent scaffold.
Step 1: Sonogashira Coupling of Phenylacetylene and 1-Hexynal
-
To a dried Schlenk flask under an argon atmosphere, add phenylacetylene (1.0 eq), 1-hexynal (1.2 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq).
-
Add anhydrous triethylamine (3.0 eq) as the solvent and base.
-
Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the intermediate propargyl alcohol.
Step 2: Oxidation of the Propargyl Alcohol to the Ynone (HY-01)
-
Dissolve the purified propargyl alcohol from Step 1 in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final compound, 1-phenyl-1-octyn-3-one (HY-01).
-
Confirm the structure and purity by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
B. In Vitro Cathepsin K Inhibition Assay
This protocol details the determination of IC50 values for the synthesized compounds.
-
Reagents and Buffers:
-
Assay Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5.
-
Recombinant human Cathepsin K (final concentration 1 nM).
-
Fluorogenic substrate: Z-Phe-Arg-AMC (final concentration 10 µM).
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well black microplate, add 50 µL of assay buffer.
-
Add 2 µL of the test compound dilution (or DMSO for control).
-
Add 25 µL of the Cathepsin K enzyme solution and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution.
-
Monitor the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
C. Cellular Osteoclast Resorption Pit Assay
This protocol assesses the ability of the inhibitors to block bone resorption in a cell-based model.
-
Cell Culture and Plating:
-
Culture primary human osteoclasts or RAW 264.7 cells differentiated into osteoclasts on bone-mimetic calcium phosphate-coated plates in the presence of RANKL and M-CSF.
-
Allow the cells to adhere and begin resorption for 48 hours.
-
-
Compound Treatment:
-
Treat the differentiated osteoclasts with various concentrations of the test compounds (or vehicle control) for an additional 48 hours.
-
-
Visualization and Quantification of Resorption Pits:
-
After the treatment period, remove the cells by treating with a bleach solution.
-
Wash the plates with distilled water and allow them to air dry.
-
Visualize the resorption pits using light microscopy.
-
Quantify the total area of resorption pits per well using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Calculate the percentage of resorption inhibition for each compound concentration relative to the vehicle control.
-
Determine the EC50 value for the inhibition of bone resorption.
-
Visualizations
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Cathepsin K signaling in osteoclasts and point of inhibition.
Application Notes and Protocols for Sonogashira Coupling with 1-Octyn-3-one and its 1-Phenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found extensive application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2][3] This document provides a detailed experimental procedure for the Sonogashira coupling of 1-octyn-3-one and its 1-phenyl derivatives with various aryl halides. The α,β-unsaturated ynone functionality is a valuable synthon in organic synthesis, and this protocol offers a reliable method for the preparation of a diverse range of substituted ynones.
Reaction Principle
The catalytic cycle of the Sonogashira coupling is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final cross-coupled product and regenerates the active palladium(0) catalyst.[4] While the copper co-catalyst is common, numerous copper-free protocols have also been developed to avoid the potential for alkyne homocoupling (Glaser coupling).[3][5]
Experimental Protocols
This section outlines the detailed methodology for the Sonogashira coupling of 1-octyn-3-one and its 1-phenyl derivatives with aryl halides. Both a standard protocol utilizing a copper(I) co-catalyst and a copper-free variation are presented.
Materials and Equipment
-
Aryl Halides: Iodobenzene, 4-iodoanisole, 1-iodo-4-nitrobenzene, etc. (as required)
-
Alkynes: 1-Octyn-3-one, 1-phenyl-1-octyn-3-one (or other 1-phenyl derivatives)
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) or Palladium(II) chloride (PdCl₂)
-
Copper Co-catalyst (for standard protocol): Copper(I) iodide (CuI)
-
Ligand (optional, especially for copper-free protocol): Triphenylphosphine (PPh₃) or other suitable phosphine ligands
-
Base: Diisopropylamine (DIPA), triethylamine (TEA), or potassium carbonate (K₂CO₃)
-
Solvent: Anhydrous tetrahydrofuran (THF) or ethanol (EtOH)
-
Reaction Vessel: Schlenk flask or sealed reaction tube
-
Inert Atmosphere: Nitrogen or Argon gas
-
Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and purification equipment (silica gel for column chromatography).
Standard Sonogashira Coupling Protocol (with Copper Co-catalyst)
This protocol is adapted from a general procedure for Sonogashira coupling.[4]
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.025-0.05 eq).
-
Add anhydrous solvent (e.g., THF or a mixture of THF/diisopropylamine).
-
Add the base, such as diisopropylamine (2.0-7.0 eq).
-
Finally, add the terminal alkyne (e.g., 1-octyn-3-one or a 1-phenyl derivative, 1.1-1.2 eq) via syringe.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Copper-Free Sonogashira Coupling Protocol
This protocol is based on conditions reported for the synthesis of α,β-alkynones.[6]
-
To a reaction tube, add the aryl iodide (1.0 eq), the alkyne (1.2 eq), palladium(II) chloride (5-10 ppm), a ligand such as 1-(4-methoxyphenyl)-3-phenyl-2-yn-1-one (L2) (1-2 mol%), and potassium carbonate (2.0 eq).[6]
-
Add ethanol (3 mL for a 0.5 mmol scale reaction).[6]
-
Stir the reaction mixture at 90 °C for up to 48 hours under an air atmosphere.[6]
-
After the reaction is complete (monitored by TLC), concentrate the reaction mixture under vacuum.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[6]
Data Presentation
The following tables summarize representative quantitative data for the Sonogashira coupling reaction to synthesize α,β-alkynones, which are the products of the reaction between an aryl halide and an acetylenic ketone.
Table 1: Reaction Conditions and Yields for the Synthesis of Diaryl Ynones[6]
| Entry | Aryl Iodide | Alkyne | Catalyst Loading | Ligand (L2) Loading | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | PdCl₂ (5 ppm) | 1 mol% | K₂CO₃ (2 eq) | EtOH | 90 | 48 | 85 |
| 2 | 4-Methoxyiodobenzene | Phenylacetylene | PdCl₂ (5 ppm) | 1 mol% | K₂CO₃ (2 eq) | EtOH | 90 | 48 | 92 |
| 3 | 4-Methyliodobenzene | Phenylacetylene | PdCl₂ (5 ppm) | 1 mol% | K₂CO₃ (2 eq) | EtOH | 90 | 48 | 88 |
| 4 | Iodobenzene | 4-Methylphenylacetylene | PdCl₂ (10 ppm) | 2 mol% | K₂CO₃ (2 eq) | EtOH | 90 | 48 | 80 |
| 5 | Iodobenzene | 3-Methylphenylacetylene | PdCl₂ (10 ppm) | 2 mol% | K₂CO₃ (2 eq) | EtOH | 90 | 48 | 78 |
Table 2: Spectroscopic Data for Representative Ynone Products[6]
| Compound | Structure | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| 1,3-Diphenylprop-2-yn-1-one | Ph-C≡C-CO-Ph | 8.24–8.22 (m, 2H), 7.70–7.67 (m, 2H), 7.65–7.62 (m, 1H), 7.54–7.46 (m, 3H), 7.44–7.40 (m, 2H) | 178.16, 136.94, 134.29, 133.20, 130.96, 129.69, 128.82, 128.76, 120.18, 93.27, 87.00 |
| 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one | Ph-C≡C-CO-C₆H₄-OMe | 8.21–8.19 (d, 2H), 7.69–7.67 (d, 2H), 7.50–7.40 (m, 3H), 7.00–6.98 (d, 2H), 3.91 (s, 3H) | 176.66, 164.52, 132.97, 131.98, 130.62, 130.31, 128.68, 120.35, 113.92, 92.32, 86.95, 55.61 |
| 3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one | MeO-C₆H₄-C≡C-CO-Ph | 8.22–8.20 (d, 2H), 7.64–7.58 (m, 3H), 7.52–7.48 (m, 2H), 6.92–6.90 (d, 2H), 3.83 (s, 3H) | 178.02, 161.78, 137.06, 135.17, 133.94, 129.48, 128.59, 114.47, 111.86, 94.38, 86.92, 55.45 |
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira coupling reaction.
Conclusion
The Sonogashira coupling reaction provides an efficient and reliable method for the synthesis of α,β-unsaturated ynones through the cross-coupling of terminal alkynes like 1-octyn-3-one and its derivatives with aryl halides. The protocols described herein, including both standard copper-co-catalyzed and copper-free conditions, offer flexibility depending on the specific substrates and desired purity of the final product. The provided data and workflow serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development to successfully implement this valuable transformation.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
overcoming low yields in the synthesis of 1-Octyn-3-one, 1-phenyl-
Technical Support Center: Synthesis of 1-Phenyl-1-octyn-3-one
This guide provides troubleshooting advice and frequently asked questions to address common challenges, such as low yields, encountered during the synthesis of 1-phenyl-1-octyn-3-one.
Frequently Asked Questions (FAQs) & Troubleshooting
The synthesis of 1-phenyl-1-octyn-3-one, an α,β-alkynyl ketone (ynone), is typically achieved through two primary routes: the Acyl-Sonogashira coupling of an acyl chloride with a terminal alkyne or the oxidation of the corresponding secondary propargyl alcohol. Each method presents unique challenges that can lead to diminished yields.
Route 1: Acyl-Sonogashira Coupling
This reaction involves the coupling of hexanoyl chloride with phenylacetylene using a palladium-copper catalyst system.
Q1: My Acyl-Sonogashira coupling reaction is failing or giving very low yields. What are the common causes?
A1: Low yields in this coupling reaction often stem from several factors:
-
Catalyst Inactivity: Both the palladium and copper catalysts are sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[1]
-
Poor Reagent Quality: The quality of the base (typically an amine like triethylamine) is crucial; it should be distilled before use to remove any water or oxidizing impurities.[1] Similarly, ensure the phenylacetylene and hexanoyl chloride are pure.
-
Side Reactions: The most common side reaction is the Glaser coupling (homo-coupling) of phenylacetylene, which competes with the desired cross-coupling reaction.
-
Incorrect Stoichiometry: Using an insufficient amount of the alkyne or base can lead to incomplete conversion of the acyl chloride.
Q2: I'm observing a significant amount of a dark precipitate (palladium black) in my reaction. What does this mean and how can I prevent it?
A2: The formation of palladium black indicates the decomposition of the Pd(0) catalyst, leading to a loss of catalytic activity. This can be caused by:
-
Presence of Oxygen: Rigorous degassing of solvents and reagents before adding the catalyst is essential. Techniques like freeze-pump-thaw cycles are effective.
-
Solvent Choice: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[1] Consider using the amine base (e.g., triethylamine) as the solvent.
-
High Temperatures: While heating may be necessary, excessive temperatures can accelerate catalyst decomposition.
Q3: How can I minimize the formation of the phenylacetylene homo-coupled (Glaser) byproduct?
A3: Minimizing the Glaser byproduct is key to improving the yield of the desired ynone.
-
Copper-Free Conditions: While classic Sonogashira coupling uses a copper co-catalyst, the Glaser coupling is primarily copper-catalyzed. Performing the reaction under copper-free conditions, though sometimes slower, can eliminate this side reaction.[2]
-
Controlled Addition: Adding the phenylacetylene slowly to the reaction mixture can help maintain its low concentration, favoring the cross-coupling pathway over homo-coupling.
-
Catalyst Choice: Certain ligand systems on the palladium catalyst can suppress homo-coupling. Experimenting with different phosphine ligands may be beneficial.
Route 2: Oxidation of 1-Phenyl-1-octyn-3-ol
This route involves the synthesis of the precursor alcohol, 1-phenyl-1-octyn-3-ol, followed by its oxidation to the target ynone.
Q1: The oxidation of my secondary propargyl alcohol is incomplete or slow. How can I improve the conversion?
A1: Incomplete oxidation is a common issue. Consider the following:
-
Choice of Oxidant: Milder oxidants may not be potent enough for full conversion. Standard methods like Jones oxidation are effective, though harsh.[3] Modern, milder, and more selective methods using reagents like TEMPO with a co-oxidant (e.g., Fe(NO₃)₃ or sodium hypochlorite) or N-Iodosuccinimide (NIS) can provide excellent yields under gentle conditions.[4][5]
-
Reaction Conditions: Ensure the reaction temperature is optimal for the chosen oxidant. Some modern aerobic oxidations can be performed efficiently at room temperature.[5][6]
-
Reagent Stoichiometry: Ensure at least a stoichiometric amount of the oxidizing agent is used. For solid-supported or less reactive oxidants, an excess may be required.
Q2: My oxidation reaction is producing byproducts, leading to a low yield of the purified ynone. What could be the cause?
A2: Over-oxidation or side reactions can reduce yields.
-
Over-oxidation: Strong oxidants like potassium permanganate or Jones reagent under harsh conditions can potentially cleave the triple bond or oxidize other parts of the molecule. Using more selective oxidants like Dess-Martin periodinane or performing a Swern oxidation can prevent this.
-
Rearrangement: Propargyl alcohols can sometimes undergo rearrangement (e.g., Meyer-Schuster rearrangement) under acidic conditions, which might be present with certain oxidizing systems.[7] Buffering the reaction or choosing a neutral oxidant can mitigate this.
Experimental Protocols
Protocol 1: Acyl-Sonogashira Synthesis of 1-Phenyl-1-octyn-3-one
This protocol is a generalized procedure based on typical Acyl-Sonogashira conditions.[8]
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
-
Reagent Addition: Add anhydrous, degassed triethylamine (2.0 eq) and phenylacetylene (1.2 eq). Stir the mixture for 15 minutes at room temperature.
-
Acylation: Cool the mixture to 0°C in an ice bath. Add hexanoyl chloride (1.0 eq) dropwise via syringe over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Protocol 2: Oxidation of 1-Phenyl-1-octyn-3-ol using Fe/TEMPO Aerobic System
This protocol is adapted from a practical and environmentally friendly method for oxidizing propargylic alcohols.[5]
-
Setup: In a round-bottom flask open to the air, dissolve 1-phenyl-1-octyn-3-ol (1.0 eq) in toluene.
-
Catalyst Addition: Add Fe(NO₃)₃·9H₂O (0.1 eq), TEMPO (0.1 eq), and NaCl (1.5 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature for 8-12 hours. The reaction should be open to the atmosphere to allow for oxygen intake. Monitor progress by TLC.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the solid catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford 1-phenyl-1-octyn-3-one.
Data Presentation
Table 1: Comparison of Oxidizing Agents for Propargyl Alcohols
| Oxidizing System | Conditions | Typical Yields | Notes |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to RT | ~80% | Effective but uses toxic heavy metals; not environmentally friendly.[3] |
| Fe(NO₃)₃/TEMPO/NaCl | Toluene, RT, Air | Good to Excellent | Green and practical method using air as the terminal oxidant.[5] |
| Cu Nanoparticles/TBHP | Toluene, Air | Good to Excellent | Utilizes copper nanoparticles as a catalyst.[4] |
| N-Iodosuccinimide (NIS) | Dichloromethane, RT | Good | A mild and convenient method for ynone synthesis.[4] |
Visual Workflow and Pathway Diagrams
Caption: Troubleshooting workflow for low yields.
Caption: Acyl-Sonogashira reaction pathways.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 5. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Reductive cyclization of o-nitrophenyl propargyl alcohols: facile synthesis of substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciforum.net [sciforum.net]
Technical Support Center: Purification of 1-Phenyl-1-octyn-3-one
Welcome to the technical support center for the purification of 1-phenyl-1-octyn-3-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common purification challenges and answers to frequently asked questions.
Troubleshooting Purification Issues
This guide addresses specific problems that may be encountered during the purification of 1-phenyl-1-octyn-3-one, a member of the ynone class of compounds. Ynones are valuable synthetic intermediates, and their effective purification is crucial for subsequent applications.
Issue 1: Low or No Recovery of the Desired Product After Column Chromatography
| Possible Cause | Suggested Solution |
| Incorrect Solvent System | The polarity of the eluent may be too low to move the compound off the column or too high, causing it to elute with non-polar impurities. Action: Perform thin-layer chromatography (TLC) analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to determine the optimal mobile phase. A good starting point for many ynones is a mixture of petroleum ether and ethyl acetate. |
| Compound Degradation on Silica Gel | Ynones can be sensitive to the acidic nature of standard silica gel, leading to decomposition during purification. Action: Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina (neutral or basic). |
| Product is Volatile | Although 1-phenyl-1-octyn-3-one is not extremely volatile, some loss can occur during solvent removal under high vacuum, especially if the compound is very pure. Action: Use moderate vacuum and temperature during rotary evaporation. For very small quantities, consider removal of the solvent under a gentle stream of inert gas. |
| Co-elution with an Impurity | An impurity may have a similar polarity to the product, making separation by standard column chromatography difficult. Action: Try a different solvent system to alter the selectivity of the separation. If this fails, consider alternative purification techniques such as preparative TLC or HPLC. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Starting materials (e.g., phenylacetylene, acyl chloride) may remain in the crude product. Action: Monitor the reaction progress by TLC or GC to ensure completion. If starting materials persist, they can often be removed by column chromatography with an appropriate solvent gradient. |
| Homocoupling of Phenylacetylene | In syntheses involving Sonogashira coupling, oxidative homocoupling of the terminal alkyne can occur, leading to the formation of 1,4-diphenylbuta-1,3-diyne. This is a common side product. Action: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. This impurity is typically less polar than the desired ynone and can be separated by column chromatography. |
| Hydrolysis of the Ynone | The ynone functional group can be susceptible to hydrolysis, especially under acidic or basic conditions during workup or purification. Action: Use neutral workup conditions whenever possible. If acidic or basic washes are necessary, perform them quickly and at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is a standard method for the purification of 1-phenyl-1-octyn-3-one?
A common and effective method for the purification of 1-phenyl-1-octyn-3-one is flash column chromatography on silica gel.
Q2: What solvent system is recommended for the column chromatography of 1-phenyl-1-octyn-3-one?
A typical solvent system for the purification of ynones is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The exact ratio should be determined by preliminary TLC analysis to achieve an Rf value of approximately 0.2-0.3 for the desired product, which generally provides good separation.
Q3: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is the most common method for monitoring the separation during column chromatography. Fractions collected from the column are spotted on a TLC plate, which is then developed in the same solvent system used for the elution. The spots are visualized under UV light, and fractions containing the pure product are combined.
Q4: Is 1-phenyl-1-octyn-3-one stable? How should it be stored?
Ynones can be sensitive to light, heat, and acidic or basic conditions. It is recommended to store the purified compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., in a refrigerator or freezer) and protected from light.
Q5: What are the expected spectroscopic signatures for pure 1-phenyl-1-octyn-3-one?
Experimental Protocols
Detailed Methodology for Flash Column Chromatography Purification
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the chosen eluent through the packed silica until the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude 1-phenyl-1-octyn-3-one in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent to the level of the top sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., from a nitrogen line or an air pump) to the top of the column to force the solvent through at a steady rate.
-
Collect the eluting solvent in a series of labeled test tubes or flasks (fractions).
-
Monitor the separation by collecting small spots from each fraction for TLC analysis.
-
-
Analysis and Product Isolation:
-
Develop the TLC plates and visualize the spots (e.g., under UV light).
-
Identify the fractions containing the pure 1-phenyl-1-octyn-3-one.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Visualization of Purification Workflow
Caption: Workflow for the purification of 1-phenyl-1-octyn-3-one.
Technical Support Center: Synthesis of Phenyl-Substituted Ynones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of phenyl-substituted ynones. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sonogashira Coupling Route
The Sonogashira coupling is a widely used method for the synthesis of ynones, involving the palladium-catalyzed cross-coupling of a terminal alkyne with an acyl chloride. However, several side reactions can occur, impacting the yield and purity of the desired product.
Question 1: I am observing a significant amount of a byproduct with a mass corresponding to the dimer of my starting alkyne. What is this side reaction and how can I minimize it?
Answer:
This common side reaction is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser or Hay coupling. It leads to the formation of a 1,3-diyne (e.g., 1,4-diphenylbuta-1,3-diyne from phenylacetylene). This reaction is promoted by the copper(I) cocatalyst in the presence of oxygen.[1][2]
Troubleshooting Strategies to Minimize Homocoupling:
-
Atmosphere Control: The most effective way to reduce homocoupling is to rigorously exclude oxygen from the reaction mixture. This can be achieved by:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon.[1]
-
Hydrogen Atmosphere: Using a dilute hydrogen atmosphere (e.g., a mixture of hydrogen and nitrogen or argon) can significantly reduce the homocoupling product to as low as 2%.[3] The hydrogen helps to keep the palladium catalyst in its active Pd(0) state.
-
-
Copper-Free Conditions: Performing the Sonogashira coupling without a copper cocatalyst can eliminate the primary pathway for Glaser coupling.[1][4][5] Various copper-free protocols have been developed and are often preferred when homocoupling is a major issue.[4][5]
-
Addition of a Reducing Agent: Adding a reducing agent to the reaction mixture can help prevent the oxidation of the Cu(I) catalyst, thereby suppressing the homocoupling reaction.
-
Temperature Control: Maintaining a low reaction temperature during catalyst addition and the initial phase of the reaction can help minimize the rate of the homocoupling side reaction.
Question 2: My ynone product seems to be degrading during workup or purification. What could be the cause and how can I prevent it?
Answer:
Ynones can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the molecule and a reduction in yield. The electrophilic nature of the carbonyl group makes it susceptible to nucleophilic attack by water.
Troubleshooting Strategies to Prevent Ynone Hydrolysis:
-
Neutral Workup: Use a neutral aqueous solution (e.g., saturated ammonium chloride or brine) for the reaction workup instead of acidic or strongly basic solutions.
-
Anhydrous Conditions: Ensure that all solvents and reagents used during the reaction and workup are dry to minimize the presence of water.
-
Prompt Purification: Purify the crude product as soon as possible after the reaction is complete to minimize its exposure to potentially hydrolytic conditions.
-
Careful Chromatography: When using silica gel chromatography for purification, be aware that silica gel can be slightly acidic. To mitigate potential hydrolysis on the column:
-
Use a less polar eluent system to move the ynone product faster.
-
Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent before packing the column.
-
Friedel-Crafts Acylation Route
The Friedel-Crafts acylation of an alkyne with an acyl chloride in the presence of a Lewis acid catalyst is another route to ynones.
Question 3: I am getting a complex mixture of products and a low yield of my desired ynone when using the Friedel-Crafts acylation method. What are the likely side reactions?
Answer:
Side reactions in Friedel-Crafts acylation for ynone synthesis can be complex and may include:
-
Polyacylation: Although less common than in Friedel-Crafts alkylation, if the product ynone is still sufficiently reactive, it may undergo a second acylation.
-
Rearrangement of the Acylium Ion: While acylium ions are generally stable and less prone to rearrangement than carbocations, under certain conditions, rearrangements can occur, leading to isomeric products.[6]
-
Reaction with the Alkyne: The Lewis acid can coordinate to the alkyne, potentially leading to polymerization or other undesired reactions of the alkyne itself.
-
Decomposition: The strong Lewis acids used can sometimes lead to the decomposition of starting materials or the product, especially at elevated temperatures.
Troubleshooting Strategies for Friedel-Crafts Acylation:
-
Choice of Lewis Acid: The strength of the Lewis acid can significantly impact the reaction. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) to find the optimal balance between reactivity and side reactions.
-
Stoichiometry of Lewis Acid: At least one molar equivalent of the Lewis acid is typically required for each carbonyl group in the acylating agent.[7] Using a stoichiometric amount can help to minimize side reactions associated with excess Lewis acid.
-
Temperature Control: Running the reaction at a lower temperature can help to reduce the rate of side reactions and decomposition.
-
Order of Addition: Adding the acylating agent slowly to the mixture of the aromatic substrate and the Lewis acid can help to control the reaction rate and minimize side reactions.
Oxidation of Propargyl Alcohols Route
The oxidation of secondary propargyl alcohols is a common method for synthesizing ynones. Reagents like Dess-Martin periodinane (DMP), Swern oxidation, and Parikh-Doering oxidation are frequently used.
Question 4: When oxidizing my propargyl alcohol, I am observing byproducts and incomplete conversion. What are the potential issues?
Answer:
The side reactions and issues depend on the specific oxidizing agent used:
-
Swern Oxidation: A major side product is the formation of a methylthiomethyl (MTM) ether via a Pummerer rearrangement, especially if the reaction temperature is not kept low (typically below -60 °C).[8][9]
-
Parikh-Doering Oxidation: This method is less prone to the formation of MTM ethers and can be run at room temperature. However, it may require a large excess of reagents for complete conversion.[10][11]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a mild and selective oxidant. However, it can be sensitive to moisture, which can increase the reaction rate but also potentially lead to side reactions. The reaction produces acetic acid as a byproduct, which can be detrimental to acid-sensitive substrates.[12]
Troubleshooting Strategies for Propargyl Alcohol Oxidation:
-
Temperature Control for Swern Oxidation: Strictly maintain the reaction temperature below -60 °C to prevent the Pummerer rearrangement.
-
Reagent Stoichiometry for Parikh-Doering: If incomplete conversion is observed, try increasing the equivalents of the SO₃·pyridine complex and the base.
-
Buffering DMP Oxidation: For acid-sensitive substrates, add a mild base like pyridine or sodium bicarbonate to the reaction mixture to neutralize the acetic acid byproduct.[12]
-
Anhydrous Conditions: Ensure all oxidation reactions are carried out under anhydrous conditions to avoid unwanted side reactions with water.
Data Presentation
Table 1: Effect of Reaction Conditions on Homocoupling in Sonogashira Coupling of Phenylacetylene with Aryl Halides
| Entry | Aryl Halide | Catalyst System | Base | Solvent | Atmosphere | Ynone Yield (%) | Homocoupling Product Yield (%) | Reference |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Argon | 85 | 10 | [13] |
| 2 | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Air | 65 | 30 | [1] |
| 3 | Bromobenzene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | DMF | Nitrogen | 78 | 15 | [14] |
| 4 | 4-Chlorotoluene | [{Pd(μ-OH)Cl(IPr)}₂] | KOH | Ethanol | Argon | 99 | <1 | [12] |
| 5 | Iodobenzene | Pd(PPh₃)₄ | Et₃N | Toluene | H₂/N₂ | 95 | 2 | [3] |
Note: Yields are approximate and can vary based on specific reaction parameters.
Experimental Protocols
Protocol 1: Copper-Free Sonogashira Synthesis of 1,3-Diphenylprop-2-yn-1-one
This protocol is adapted for minimizing homocoupling by excluding the copper catalyst.[4][5]
-
Materials:
-
Benzoyl chloride (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(PPh₃)₄ and anhydrous toluene.
-
Add triethylamine, followed by phenylacetylene via syringe.
-
Add benzoyl chloride dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1,3-diphenylprop-2-yn-1-one.
-
Protocol 2: Purification of a Phenyl-Substituted Ynone from its Homocoupling Byproduct
This protocol describes the separation of a diaryl ynone from the corresponding 1,4-diarylbuta-1,3-diyne byproduct using column chromatography.
-
Materials:
-
Crude reaction mixture containing the ynone and the homocoupling byproduct.
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude reaction mixture in a minimal amount of dichloromethane or toluene and adsorb it onto a small amount of silica gel.
-
Load the dried silica with the adsorbed crude product onto the top of the packed column.
-
Elute the column with a non-polar solvent system, starting with pure hexane. The less polar homocoupling byproduct (e.g., 1,4-diphenylbuta-1,3-diyne) will typically elute first.
-
Gradually increase the polarity of the eluent by adding small amounts of ethyl acetate (e.g., starting with a 99:1 hexane/ethyl acetate mixture and slowly increasing the ethyl acetate concentration).
-
Monitor the fractions by TLC to identify the fractions containing the more polar ynone product.
-
Combine the pure fractions containing the ynone and concentrate under reduced pressure to obtain the purified product.
-
Visualizations
Caption: Sonogashira coupling and the competing Glaser homocoupling side reaction.
References
- 1. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 12. preprints.org [preprints.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Phenyl-1-octyn-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 1-phenyl-1-octyn-3-one. The primary synthetic route covered is the acyl Sonogashira cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1-phenyl-1-octyn-3-one?
A1: The most prevalent and direct method for the synthesis of 1-phenyl-1-octyn-3-one is the acyl Sonogashira cross-coupling reaction. This reaction involves the coupling of an acyl chloride, such as benzoyl chloride, with a terminal alkyne, like 1-hexyne, in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1]
Q2: What are the typical starting materials and reagents for the acyl Sonogashira synthesis of 1-phenyl-1-octyn-3-one?
A2: The key reagents are:
-
Acyl halide: Benzoyl chloride
-
Terminal alkyne: 1-Hexyne
-
Palladium catalyst: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄
-
Copper(I) co-catalyst: Copper(I) iodide (CuI)
-
Base and solvent: Triethylamine (TEA) or a mixture of a solvent like THF or toluene with a base such as diisopropylamine (DIPA) or TEA.[2]
Q3: My reaction is not proceeding, or the yield is very low. What are the first things to check?
A3: For low reactivity or yield, consider the following:
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative homo-coupling of the alkyne (Glaser coupling), a common side reaction.[3]
-
Reagent Quality: Use freshly distilled or high-purity reagents. The amine base should be dry, and the terminal alkyne should be free of impurities.
-
Catalyst Activity: The palladium catalyst can decompose over time. Use a fresh batch of catalyst or one that has been properly stored.
-
Temperature: While many Sonogashira reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) may be required to initiate the reaction or improve the rate.
Q4: I am observing a significant amount of a side product. What could it be and how can I minimize it?
A4: A common side product is the homo-coupled alkyne (in this case, 1,3-dodecadiyne from the coupling of two molecules of 1-hexyne). This is often due to the presence of oxygen. To minimize this:
-
Degas Solvents: Thoroughly degas all solvents and the reaction mixture before adding the catalysts.
-
Copper-Free Conditions: In some cases, running the reaction without the copper(I) co-catalyst can reduce homo-coupling, although this may require a more active palladium catalyst or different reaction conditions.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 1-phenyl-1-octyn-3-one.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently basic conditions. 3. Reaction temperature is too low. 4. Poor quality of reagents. | 1. Use a fresh batch of palladium and copper catalysts. Consider using a more active palladium catalyst or ligand. 2. Ensure the amine base is in sufficient excess (typically 2-3 equivalents). 3. Gradually increase the reaction temperature, monitoring for product formation by TLC or GC. 4. Purify the alkyne and solvent before use. |
| Formation of Black Precipitate (Palladium Black) | 1. Decomposition of the palladium catalyst. 2. Presence of oxygen. 3. Inappropriate solvent. | 1. Use phosphine ligands that are more electron-rich and sterically bulky to stabilize the palladium center. 2. Ensure rigorous exclusion of air from the reaction setup. 3. Solvents like THF can sometimes promote the formation of palladium black; consider switching to toluene or running the reaction in neat amine. |
| Significant Homo-coupling of 1-Hexyne | 1. Presence of oxygen in the reaction mixture. 2. High concentration of copper(I) catalyst. | 1. Thoroughly degas the solvent and reaction mixture by freeze-pump-thaw cycles or by bubbling with an inert gas. 2. Reduce the amount of copper iodide. In some cases, copper-free conditions can be employed. |
| Incomplete Consumption of Starting Material | 1. Insufficient catalyst loading. 2. Short reaction time. 3. Reversible side reactions consuming the product. | 1. Increase the catalyst loading of both palladium and copper. 2. Monitor the reaction over a longer period. 3. Ensure the reaction is worked up promptly upon completion. |
Experimental Protocols
General Protocol for Acyl Sonogashira Coupling
This is a generalized procedure; optimization of specific parameters is often necessary.
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂ (1-5 mol%)) and copper(I) iodide (1-5 mol%).
-
Add a degassed solvent (e.g., THF or toluene) and the amine base (e.g., triethylamine, 2-3 equivalents).
-
Add 1-hexyne (1.2 equivalents) to the mixture and stir for 10-15 minutes at room temperature.
-
Slowly add benzoyl chloride (1 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Optimization of Reaction Conditions
The following tables provide examples of how reaction conditions can be varied to optimize the yield of an aryl ynone, based on data from related systems. These should be used as a guide for the optimization of 1-phenyl-1-octyn-3-one synthesis.
Table 1: Effect of Catalyst and Ligand on Yield
| Entry | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Ligand | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (2) | PPh₃ | 75 |
| 2 | Pd(OAc)₂ (2) | CuI (2) | PPh₃ | 68 |
| 3 | PdCl₂(PPh₃)₂ (2) | - | PPh₃ | 45 |
| 4 | Pd(PPh₃)₄ (2) | CuI (2) | - | 82 |
Data is illustrative and based on analogous reactions.
Table 2: Effect of Solvent and Base on Yield
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | THF | Triethylamine | 25 | 70 |
| 2 | Toluene | Triethylamine | 50 | 85 |
| 3 | Acetonitrile | Diisopropylamine | 25 | 78 |
| 4 | Neat Triethylamine | Triethylamine | 40 | 88 |
Data is illustrative and based on analogous reactions.
Visualizations
Experimental Workflow for Acyl Sonogashira Coupling
References
Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions with 1-Octyn-3-one and 1-Phenyl Alkynes
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving 1-octyn-3-one and 1-phenyl substituted alkynes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for catalyst deactivation in reactions with 1-phenyl alkynes?
A1: The primary causes of deactivation for catalysts used in reactions with 1-phenyl alkynes, such as hydrogenation and coupling reactions, include poisoning, coking, and leaching of the active metal.
-
Poisoning: Impurities in the reactants, solvents, or gas streams can strongly adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur compounds, halides, and other strongly coordinating species.[1][2][3]
-
Coking: Carbonaceous deposits, often referred to as "coke" or "green oil," can form on the catalyst surface, blocking active sites and pores.[4] This is particularly prevalent in reactions involving hydrocarbons where polymerization or decomposition can occur.
-
Leaching: The active metal can dissolve from the solid support into the reaction medium, leading to a loss of catalytic activity and potential contamination of the product. This is a known issue for some palladium-catalyzed reactions.[3]
Q2: My palladium-catalyzed hydrogenation of phenylacetylene is showing a significant drop in activity after a few runs. What is the likely cause?
A2: A drop in activity during the hydrogenation of phenylacetylene is often attributed to a combination of factors. Phenylacetylene, and its product styrene, can act as catalyst poisons or precursors to coke formation, leading to the blockage of active palladium sites.[4] Over-hydrogenation and polymerization on the catalyst surface can also contribute to deactivation.
Q3: Are there specific challenges associated with catalyst stability when using 1-octyn-3-one as a substrate?
A3: While specific literature on catalyst deactivation for 1-octyn-3-one is limited, its structure as a conjugated enyne system with a carbonyl group presents potential challenges. The carbonyl group can coordinate to the metal center of the catalyst, potentially altering its electronic properties and activity. Furthermore, the conjugated system is susceptible to polymerization, which can lead to the formation of deactivating coke deposits on the catalyst surface.[5] In the hydrogenation of the structurally similar 1-octyne, deactivation is observed due to the buildup of carbon deposits.[6]
Q4: What is catalyst sintering and is it a concern for my reactions?
A4: Sintering is the thermal deactivation of a catalyst where the metal nanoparticles on a support agglomerate into larger particles, leading to a decrease in the active surface area. This is typically a concern in high-temperature gas-phase reactions but can also occur in liquid-phase reactions if localized heating occurs on the catalyst surface. For most liquid-phase reactions with 1-phenyl alkynes and 1-octyn-3-one conducted under mild conditions, sintering is less common than poisoning or coking.
Troubleshooting Guides
Guide 1: Diagnosing Catalyst Deactivation
If you observe a decrease in reaction rate, a change in selectivity, or a complete loss of catalytic activity, follow these steps to diagnose the potential cause of deactivation.
Step 1: Initial Observations
-
Visual Inspection: Examine the catalyst post-reaction. A change in color (e.g., darkening) can indicate coke formation.
-
Reaction Profile Analysis: Analyze the reaction kinetics. A gradual decrease in rate may suggest coking or slow poisoning, while a sudden drop might indicate a strong poison introduced into the system.
Step 2: Catalyst Characterization
To identify the root cause of deactivation, various analytical techniques can be employed to compare the fresh and spent catalyst.
| Analytical Technique | Information Provided | Potential Deactivation Mechanism Indicated |
| BET Surface Area Analysis | Measures the specific surface area and pore size distribution of the catalyst. | A significant decrease in surface area can indicate sintering or pore blockage by coke.[1] |
| Elemental Analysis (ICP-OES, XRF) | Determines the elemental composition of the catalyst. | Can detect the presence of poisons (e.g., sulfur, lead) and quantify the leaching of the active metal.[1] |
| X-ray Photoelectron Spectroscopy (XPS) | Provides information on the surface elemental composition and oxidation states of the metals. | Can identify surface poisons and changes in the oxidation state of the active metal. |
| Temperature Programmed Desorption/Oxidation (TPD/TPO) | Measures the amount and nature of adsorbed species and carbonaceous deposits. | Can quantify the amount of coke on the catalyst surface. |
| Transmission Electron Microscopy (TEM) | Visualizes the size and morphology of the metal nanoparticles. | An increase in particle size is a direct indication of sintering. |
Step 3: Logical Troubleshooting Flowchart
Caption: A logical workflow for troubleshooting common catalyst deactivation mechanisms.
Guide 2: Mitigating and Preventing Catalyst Deactivation
Once the likely cause of deactivation is identified, the following strategies can be employed for mitigation and prevention.
| Deactivation Mechanism | Mitigation & Prevention Strategies |
| Poisoning | - Purify reactants, solvents, and gases to remove potential poisons. - Use guard beds to trap impurities before they reach the catalyst. - Consider using a more poison-resistant catalyst formulation if available. |
| Coking | - Optimize reaction conditions (temperature, pressure, reactant concentrations) to minimize side reactions leading to coke formation. - Increase hydrogen pressure in hydrogenation reactions to suppress polymerization. - Use a catalyst support with a more open pore structure to reduce pore blockage. |
| Leaching | - Employ a heterogeneous catalyst with stronger metal-support interactions. - Use a lower reaction temperature if feasible. - Consider a different solvent that minimizes metal dissolution. |
| Sintering | - Operate at the lowest possible reaction temperature. - Choose a catalyst with a thermally stable support and well-dispersed metal nanoparticles. |
Experimental Protocols
Protocol 1: Catalyst Regeneration by Calcination (for Coking)
This protocol is a general procedure for regenerating a coked catalyst by burning off carbonaceous deposits. Caution: This method is not suitable for all catalysts and may lead to sintering if the temperature is too high.
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture and wash it thoroughly with a suitable solvent (e.g., acetone, ethanol) to remove any adsorbed organic species.
-
Drying: Dry the catalyst in an oven at 100-120 °C for 2-4 hours to remove residual solvent.
-
Calcination: Place the dried catalyst in a ceramic crucible and transfer it to a tube furnace.
-
Inert Purge: Purge the furnace with an inert gas (e.g., nitrogen, argon) for 30 minutes to remove air.
-
Oxidative Treatment: While maintaining a slow flow of a dilute oxygen/inert gas mixture (e.g., 5% O₂ in N₂), slowly ramp the temperature to 300-500 °C (the exact temperature depends on the catalyst's thermal stability) and hold for 2-4 hours.
-
Cooling: Cool the furnace to room temperature under an inert gas flow.
-
Re-activation (if necessary): For some catalysts, a reduction step (e.g., with hydrogen) may be required to restore the active metal sites.
Protocol 2: Testing for Catalyst Leaching
This protocol helps determine if the active metal is leaching from the solid support into the reaction solution.
-
Initial Reaction: Set up the catalytic reaction as usual.
-
Hot Filtration Test: At a point where the reaction is proceeding at a reasonable rate (e.g., 50% conversion), quickly and carefully filter the hot reaction mixture to remove the solid catalyst.
-
Continued Reaction of Filtrate: Allow the filtrate (the reaction solution without the solid catalyst) to continue reacting under the same conditions (temperature, stirring).
-
Analysis: Monitor the progress of the reaction in the filtrate.
-
If the reaction stops: This indicates that the catalysis is truly heterogeneous, and significant leaching of the active species is not occurring.
-
If the reaction continues: This suggests that some of the active metal has leached into the solution and is continuing to catalyze the reaction homogeneously.
-
Catalyst Deactivation Pathways
The following diagram illustrates the common pathways of catalyst deactivation.
Caption: Common mechanisms leading to the deactivation of heterogeneous catalysts.
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. cup.edu.cn [cup.edu.cn]
- 5. 1-Octen-3-yne | 17679-92-4 | Benchchem [benchchem.com]
- 6. Synthesis and Characterization of Ag/Al2O3 Catalysts for the Hydrogenation of 1-Octyne and the Preferential Hydrogenation of 1-Octyne vs 1-Octene - PMC [pmc.ncbi.nlm.nih.gov]
improving the regioselectivity of additions to 1-Octyn-3-one, 1-phenyl-
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in improving the regioselectivity of nucleophilic additions to 1-phenyl-1-octyn-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the potential sites for nucleophilic attack on 1-phenyl-1-octyn-3-one?
A1: 1-Phenyl-1-octyn-3-one, a conjugated ynone, possesses three primary electrophilic sites susceptible to nucleophilic attack. The specific site of attack determines the final product and is a critical aspect of controlling reaction outcomes. The possible products depend on whether the reaction follows a 1,2-addition or a conjugate addition (1,4- or 1,6-type) pathway.
-
C3 (Carbonyl Carbon): Direct attack at the carbonyl carbon is known as 1,2-addition . This pathway leads to the formation of a propargyl alcohol derivative after workup.
-
C1 (β-carbon, Phenyl-substituted): Attack at this carbon is a form of conjugate addition . The phenyl group influences the electronics and sterics of this position.
-
C2 (α-carbon): Attack at the α-carbon is another mode of conjugate addition .
The competition between these pathways is a key challenge in reactions involving ynones.[1]
References
Technical Support Center: 1-Phenyl-1-octyn-3-one Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-phenyl-1-octyn-3-one. The information is designed to address specific challenges encountered during the synthesis, purification, and characterization of this ynone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of 1-phenyl-1-octyn-3-one?
The synthesis of 1-phenyl-1-octyn-3-one, like many α,β-ynones, can present several challenges. The primary methods, Sonogashira coupling and oxidation of the corresponding propargyl alcohol, each have potential pitfalls.
-
Sonogashira Coupling: This reaction involves the coupling of an acyl chloride with a terminal alkyne. A common issue is the homocoupling of the terminal alkyne, which reduces the yield of the desired ynone.[1][2][3][4][5] The reaction is also sensitive to the purity of reagents and solvents, and requires an inert atmosphere to prevent side reactions.
-
Oxidation of 1-phenyl-1-octyn-3-ol: This method can be effective, but over-oxidation or side reactions can occur, leading to the formation of impurities that are difficult to separate from the desired product.[6][7][8][9][10] The choice of oxidizing agent is critical to minimize these side reactions.
Q2: 1-Phenyl-1-octyn-3-one appears to be unstable. What precautions should be taken during its handling and storage?
Ynones are known for their instability, primarily due to their susceptibility to nucleophilic attack and polymerization. To ensure the integrity of 1-phenyl-1-octyn-3-one, the following precautions are recommended:
-
Storage: Store the compound at low temperatures (-20°C is recommended) under an inert atmosphere (argon or nitrogen) to minimize degradation.
-
Handling: Avoid exposure to light and air. Use de-gassed solvents for any manipulations. It is advisable to use the compound as quickly as possible after synthesis and purification.
-
pH Sensitivity: Avoid acidic or basic conditions, as these can catalyze decomposition or isomerization.
Q3: What are the expected spectroscopic data for 1-phenyl-1-octyn-3-one?
| Technique | Expected Signals |
| ¹H NMR | Phenyl protons (multiplet, ~7.3-7.6 ppm), Alkyl chain protons (multiplets, ~0.9-2.7 ppm). The protons alpha to the carbonyl group are expected to be a triplet around 2.7 ppm. |
| ¹³C NMR | Carbonyl carbon (~180-190 ppm), Alkyne carbons (~80-95 ppm), Phenyl carbons (~128-135 ppm), Alkyl carbons (~13-40 ppm). |
| FTIR (cm⁻¹) | C≡C stretch (~2200-2250 cm⁻¹), C=O stretch (~1670-1690 cm⁻¹), C-H aromatic stretch (~3000-3100 cm⁻¹), C-H aliphatic stretch (~2850-2960 cm⁻¹). |
| Mass Spec (m/z) | Molecular ion peak [M]⁺. Common fragmentation patterns for ynones include cleavage at the carbonyl group and fragmentation of the alkyl chain. |
Troubleshooting Guides
Synthesis Troubleshooting
Issue: Low yield in Sonogashira coupling.
-
Possible Cause: Homocoupling of the terminal alkyne.
-
Possible Cause: Inactive catalyst.
-
Solution: Use a fresh batch of palladium and copper catalysts. Ensure the phosphine ligand is not oxidized.
-
Issue: Formation of multiple byproducts during oxidation of 1-phenyl-1-octyn-3-ol.
-
Possible Cause: Over-oxidation or non-selective oxidation.
Purification Troubleshooting
Issue: Difficulty in separating the product from impurities by column chromatography.
-
Possible Cause: Similar polarity of the product and impurities.
-
Solution: Use a shallow solvent gradient during column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
-
Possible Cause: On-column decomposition.
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. Run the column quickly and at a lower temperature if possible.
-
Issue: The compound fails to crystallize or oils out during recrystallization.
-
Possible Cause: Presence of impurities that inhibit crystal formation.
-
Solution: First, purify by column chromatography to remove the bulk of impurities. Try a different recrystallization solvent or a solvent mixture.
-
-
Possible Cause: The compound has a low melting point.
-
Solution: Attempt recrystallization at a lower temperature. If the compound is an oil at room temperature, purification by distillation under high vacuum may be an alternative.
-
Characterization Troubleshooting
Issue: Broad or unexpected peaks in the NMR spectrum.
-
Possible Cause: Presence of paramagnetic impurities (e.g., residual metal catalyst).
-
Solution: Purify the sample again, potentially using a method to scavenge metals.
-
-
Possible Cause: Sample degradation.
-
Solution: Acquire the spectrum immediately after purification using cold, deuterated solvent.
-
Issue: The molecular ion peak is weak or absent in the mass spectrum.
-
Possible Cause: The compound is unstable under the ionization conditions.
-
Solution: Use a softer ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), instead of Electron Impact (EI).
-
Experimental Protocols
General Protocol for Synthesis via Oxidation of 1-phenyl-1-octyn-3-ol
-
Dissolve: Dissolve 1-phenyl-1-octyn-3-ol in a suitable solvent such as dichloromethane (DCM) or acetone.
-
Cool: Cool the solution to 0°C in an ice bath.
-
Add Oxidant: Slowly add the oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a TEMPO/bleach system) to the cooled solution while stirring.
-
Monitor: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quench: Once the starting material is consumed, quench the reaction by adding a suitable quenching agent (e.g., isopropanol for PCC).
-
Workup: Perform an aqueous workup to remove the oxidant byproducts. Extract the aqueous layer with an organic solvent.
-
Dry and Concentrate: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Characterization
-
NMR Spectroscopy:
-
Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
-
FTIR Spectroscopy:
-
Obtain the spectrum of the neat compound (if liquid) or as a thin film or KBr pellet (if solid).
-
-
Mass Spectrometry:
-
Dissolve the sample in a suitable solvent and analyze using the desired ionization technique (EI, ESI, etc.).
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]
-
Handle all chemicals with care, and consult the Safety Data Sheet (SDS) for each reagent before use.[11]
-
Ynones can be unstable; handle them with care and avoid heat, light, and incompatible materials.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 9. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. chemicalbook.com [chemicalbook.com]
preventing polymerization of 1-Octyn-3-one, 1-phenyl- during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-phenyl-1-octyn-3-one to prevent its polymerization. Given the reactive nature of α,β-unsaturated ynones, appropriate preventative measures are crucial to ensure the compound's integrity and experimental success.
Troubleshooting Guide: Polymerization During Storage
Unwanted polymerization of 1-phenyl-1-octyn-3-one is a common issue that can compromise its purity and reactivity. The following table summarizes potential problems, their likely causes, and recommended solutions to maintain the compound's stability.
| Problem | Potential Cause | Recommended Solution |
| Increased Viscosity or Solidification | Onset of polymerization, forming oligomers or polymers. | Immediately cool the sample to inhibit further reaction. If partially solidified, attempt to dissolve the remaining monomer in a suitable, dry solvent for immediate use. Do not heat to melt the solid, as this can accelerate polymerization. |
| Discoloration (e.g., yellowing) | Initial stages of degradation or polymerization, potentially initiated by light or air. | Store the compound in an amber vial under an inert atmosphere (argon or nitrogen). If discoloration is observed, purity should be checked by an appropriate analytical method (e.g., NMR, HPLC) before use. |
| Inconsistent Experimental Results | Use of partially polymerized material, leading to lower effective concentration of the monomer. | Always use fresh or properly stored material. If polymerization is suspected, purify the compound before use (e.g., by flash chromatography) if feasible, or use a new, unopened batch. |
| Precipitate Formation | Advanced polymerization, where the polymer is insoluble in the monomer. | The bulk of the material is likely compromised. Salvaging the remaining monomer may be difficult and require purification. It is recommended to discard the batch and use a fresh sample. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of 1-phenyl-1-octyn-3-one polymerization?
A1: 1-Phenyl-1-octyn-3-one is an α,β-unsaturated ynone. This conjugated system makes the molecule susceptible to polymerization. The reaction can be initiated by exposure to light, heat, or the presence of radical or ionic initiators. Compounds with C=C or C≡C double or triple bonds can undergo spontaneous polymerization if not properly inhibited[1].
Q2: What are the ideal storage conditions for 1-phenyl-1-octyn-3-one?
A2: To minimize the risk of polymerization, 1-phenyl-1-octyn-3-one should be stored under the following conditions:
-
Temperature: Cool to cold temperatures, typically 2-8 °C. For long-term storage, temperatures of -20 °C are recommended.
-
Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and moisture-induced reactions.
-
Light: In an amber or opaque vial to protect it from light, which can initiate polymerization.
-
Inhibitors: For long-term storage, the addition of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, at a low concentration (10-200 ppm) can be effective.
Q3: Can I store 1-phenyl-1-octyn-3-one in a solution?
A3: Storing the compound in a dry, aprotic solvent may help to reduce the likelihood of polymerization by decreasing the concentration of the monomer. However, the stability in solution is solvent-dependent and should be evaluated. Ensure the solvent is thoroughly deoxygenated before use.
Q4: How can I detect if my sample of 1-phenyl-1-octyn-3-one has started to polymerize?
A4: Visual inspection for increased viscosity, discoloration, or the formation of a precipitate can be the first indicators. For a more definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to check for the appearance of broad signals characteristic of polymers and a decrease in the sharp signals of the monomer. High-Performance Liquid Chromatography (HPLC) can also be used to assess the purity of the sample.
Q5: What should I do if I suspect my material has polymerized?
A5: If you suspect polymerization has occurred, it is best to discard the material and obtain a fresh batch to ensure the reliability and reproducibility of your experiments. Attempting to use partially polymerized material can lead to inaccurate results.
Experimental Workflow for Handling and Storage
Caption: Workflow for handling and storing 1-phenyl-1-octyn-3-one.
Factors Leading to Polymerization and Preventative Measures
Caption: Factors causing polymerization and corresponding preventative actions.
References
Technical Support Center: Scale-Up Synthesis of 1-Phenyl-1-Octyn-3-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues during the scale-up synthesis of 1-phenyl-1-octyn-3-one and related alkynyl ketones.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of 1-phenyl-1-octyn-3-one, especially via Sonogashira coupling?
A1: The main challenges encountered during the scale-up of Sonogashira couplings for ynone synthesis include the potentially explosive nature of alkynes, their tendency to form polymers and oligomers upon heating, and the formation of undesired side products like homocoupled alkynes (Glaser-Hay coupling).[1] Catalyst deactivation and difficulties in removing residual palladium and copper from the final product are also significant concerns in large-scale production.[2][3]
Q2: My Sonogashira reaction is giving low to no yield. What are the first things to check?
A2: For low-yield reactions, first verify the quality and dryness of your reagents and solvents, particularly the amine base and any solvents like THF.[4] Ensure thorough degassing of all solvents and reagents to prevent oxygen from deactivating the palladium catalyst. Check the integrity and activity of your palladium and copper catalysts; use fresh catalysts if possible. Finally, confirm your reaction temperature, as insufficient heating or overheating can be detrimental.[4]
Q3: I'm observing a significant amount of alkyne homocoupling (Glaser-Hay byproduct). How can this be minimized?
A3: The Glaser-Hay side reaction is a common issue, particularly when using copper(I) salts as co-catalysts.[1] To minimize this, you can investigate copper-free Sonogashira conditions. These methods can be more effective as the homocoupling side reaction does not occur.[1] If copper is necessary, ensure reaction conditions are strictly anaerobic, as oxygen often promotes the homocoupling pathway.
Q4: How can I effectively remove trace palladium and copper catalysts from my final product on a large scale?
A4: Removing residual heavy metals is critical for pharmaceutical applications. While traditional column chromatography can be used, it is often not ideal for large-scale processing. A highly effective method is the use of metal scavengers. Materials like activated carbon or specialized silica-based scavengers (e.g., SiliaMetS DMT) can efficiently remove palladium and copper to very low levels.[2] These can be used in a batch treatment or in flow cartridges (E-PAK) for easier scale-up.[2]
Q5: What are the key safety considerations for the scale-up synthesis?
A5: The primary safety concern is the handling of terminal alkynes, which can be explosive, especially in the presence of certain metals.[1] Copper acetylides, which are intermediates in the Sonogashira reaction, can also be explosive when isolated and dry. It is crucial to handle these materials with appropriate precautions, avoid heating dry acetylides, and always operate in a well-ventilated area. A thorough risk assessment should be conducted before any scale-up operation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Palladium Catalyst | The palladium catalyst, especially Pd(0) complexes like Pd(PPh₃)₄, can be sensitive to air. If the reaction solution turns black immediately upon heating, it may indicate precipitation of palladium black. Use fresh, high-quality catalyst and ensure all solvents and reagents are rigorously degassed before adding the catalyst.[4] |
| Poor Reagent Quality | The amine base (e.g., triethylamine) can oxidize over time; using a freshly distilled batch can resolve reaction failures.[4] Ensure the aryl halide and alkyne starting materials are pure. |
| Incorrect Solvent | The choice of solvent can impact yield and ease of purification. For instance, switching from acetonitrile to THF has been shown to improve yield and simplify workup in some scale-up efforts.[1] |
| Loss of Volatile Reagent | If using a low-boiling alkyne, ensure your reaction setup (e.g., a well-sealed flask with a reflux condenser) prevents it from boiling out of the reaction mixture.[4] |
Problem 2: Significant Byproduct Formation
| Possible Cause | Suggested Solution |
| Alkyne Homocoupling (Glaser-Hay) | This is often promoted by the copper co-catalyst in the presence of oxygen. Switch to a copper-free Sonogashira protocol or ensure the reaction is run under strictly inert conditions.[1] |
| Alkyne Polymerization | High temperatures and the presence of copper salts can enhance the rate of alkyne oligomerization.[1] Try running the reaction at the lowest effective temperature. If possible, use a more efficient catalyst system that allows for lower temperatures or shorter reaction times. |
| Reduction of Aryl Halide | In some cases, the starting aryl halide can be reduced. This may be caused by impurities or side reactions. Ensure high-purity starting materials and optimize catalyst loading. |
Problem 3: Product Isolation and Purification Issues
| Possible Cause | Suggested Solution |
| High Residual Metal Content | The product is contaminated with palladium and/or copper, which is common in Sonogashira reactions.[2] Use metal scavengers like SiliaMetS DMT for efficient removal.[2] A screening of different scavengers may be necessary to find the optimal one for your specific product and solvent system. |
| Difficult Separation from Byproducts | If byproducts have similar polarity to the desired product, chromatographic separation can be challenging on a large scale. Re-evaluate the reaction conditions to minimize byproduct formation first. Sometimes, converting the crude product to a crystalline salt can facilitate purification. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling
This is a representative protocol for the synthesis of an aryl alkynyl ketone. Note: This procedure should be optimized for 1-phenyl-1-octyn-3-one specifically.
-
Reaction Setup: To a dry, nitrogen-flushed reactor, add the aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or toluene) followed by a degassed base (e.g., Cs₂CO₃, 2.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the base and any precipitated solids.
-
Extraction: Concentrate the filtrate and redissolve in a suitable solvent like ethyl acetate. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Initial Purification: Concentrate the organic layer to yield the crude product.
Protocol 2: Palladium Removal Using a Scavenger Resin
This protocol is adapted from a procedure for removing palladium from a Sonogashira reaction product.[2]
-
Dissolve Crude Product: Dissolve the crude product containing residual palladium in a suitable solvent (e.g., ethyl acetate) to make a stock solution.
-
Select Scavenger: Based on screening, select an appropriate scavenger (e.g., SiliaMetS DMT).
-
Batch Treatment: Add the scavenger to the solution (e.g., at a loading of 25 molar equivalents relative to the initial palladium concentration).
-
Stir: Stir the mixture at room temperature for a set period (e.g., 4 hours or until scavenging is complete as determined by ICP-MS analysis of samples).
-
Filtration: Filter off the scavenger resin. The resulting solution contains the purified product with significantly reduced palladium levels.
-
Final Steps: Concentrate the filtrate to obtain the purified product.
Data Tables
Table 1: Comparison of Palladium Scavenging Performance
| Scavenger | Time (h) | Scavenging Yield (%) | Product Recovery (%) |
| SiliaCarb (Activated Carbon) | 24 | ~80 | >90 |
| SiliaMetS DMT | 4 | >99 | ~95 |
| SiliaMetS Thiol | 24 | ~95 | >90 |
Data adapted from a representative purification study and may vary based on specific substrate and conditions.[2]
Visualizations
Logical Workflow for Troubleshooting Sonogashira Reactions
Caption: A troubleshooting workflow for diagnosing low-yield Sonogashira coupling reactions.
Key Catalytic Cycles in Sonogashira Coupling
Caption: The interconnected palladium and copper catalytic cycles in a classic Sonogashira reaction.
Decision Tree for Product Purification Strategy
Caption: A decision tree to guide the selection of a suitable purification strategy at scale.
References
Technical Support Center: Workup Procedures for Reactions Involving 1-Phenyl-1-octyn-3-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-phenyl-1-octyn-3-one. The following information addresses common issues encountered during the workup and purification of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Isolated After Workup | Incomplete Reaction: The reaction may not have gone to completion. | Before workup, check the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Product Lost During Extraction: The product may have poor solubility in the chosen organic solvent or an emulsion may have formed. | Use a different extraction solvent. To break emulsions, try adding brine or filtering the mixture through a pad of celite. | |
| Product Volatility: The product may have been lost during solvent removal under reduced pressure. | Use a lower temperature on the rotary evaporator and monitor the evaporation process closely. | |
| Product Contaminated with Metal Catalyst (e.g., Palladium, Copper) | Inefficient Removal During Workup: Simple filtration may not be sufficient to remove finely dispersed or soluble catalyst residues. | After initial filtration through celite, consider a silica gel plug filtration. For persistent contamination, specific metal scavengers or a full column chromatography is recommended. An acidic wash (e.g., with dilute HCl) can help remove copper salts. |
| Presence of Unreacted Starting Materials | Incorrect Stoichiometry or Reaction Conditions: The ratio of reactants or reaction time/temperature may not have been optimal. | Optimize reaction conditions. Purification via column chromatography will be necessary to separate the product from starting materials. |
| Formation of Side Products (e.g., Alkyne Homocoupling) | Presence of Oxygen in Sonogashira Coupling: Oxygen can promote the homocoupling of terminal alkynes (Glaser coupling). | Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) and use degassed solvents. |
| Oily or Impure Product After Column Chromatography | Inappropriate Solvent System: The chosen eluent may not provide adequate separation of the product from impurities. | Optimize the solvent system for column chromatography using TLC. A gradient elution may be necessary for complex mixtures. |
| Co-elution with Byproducts: Some byproducts may have similar polarity to the desired product. | Consider alternative purification techniques such as preparative HPLC or crystallization if column chromatography is ineffective. | |
| Difficulty Removing Amine Base (e.g., Triethylamine) | Formation of Salts: The amine may have formed a salt that is soluble in the organic phase. | Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to 1-phenyl-1-octyn-3-one?
A1: The two most common methods for synthesizing 1-phenyl-1-octyn-3-one are:
-
Sonogashira Coupling: This involves the cross-coupling of an aryl halide (e.g., iodobenzene or bromobenzene) with 1-octyn-3-ol followed by oxidation, or directly with hexanoyl chloride in the presence of a palladium and copper catalyst.
-
Oxidation of 1-phenyl-1-octyn-3-ol: The corresponding propargyl alcohol, 1-phenyl-1-octyn-3-ol, can be oxidized to the ynone using various oxidizing agents such as manganese dioxide (MnO2), or a combination of iron(III) nitrate and TEMPO.
Q2: How can I effectively remove the palladium and copper catalysts after a Sonogashira coupling reaction?
A2: To remove metal catalysts, a multi-step approach is often most effective:
-
Initial Filtration: After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter it through a pad of celite. This will remove the bulk of the solid catalyst.
-
Aqueous Wash: Wash the organic layer with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This is particularly effective for removing copper salts.
-
Silica Gel Chromatography: For complete removal of residual palladium, column chromatography is typically required.
Q3: What is a standard workup procedure for a reaction mixture containing 1-phenyl-1-octyn-3-one?
A3: A general workup procedure is as follows:
-
Quenching: Quench the reaction by adding a suitable aqueous solution. For Sonogashira reactions, a dilute acid like 2M HCl is often used.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product, typically by column chromatography on silica gel.
Q4: What are the recommended conditions for column chromatography of 1-phenyl-1-octyn-3-one?
A4: While the optimal conditions can vary depending on the specific impurities present, a good starting point for silica gel column chromatography is an eluent system of hexane and ethyl acetate. The polarity can be adjusted based on TLC analysis of the crude product. A typical starting ratio might be 95:5 or 90:10 (hexane:ethyl acetate).
Q5: How can I monitor the progress of the purification?
A5: Thin Layer Chromatography (TLC) is the most common method for monitoring the purification process. By spotting the crude mixture and the collected fractions on a TLC plate and eluting with the appropriate solvent system, you can identify the fractions containing the pure product. The spots can be visualized under UV light or by using a suitable staining agent.
Experimental Protocols
Protocol 1: General Workup for Sonogashira Coupling Reaction
-
Reaction Quenching: Once the reaction is deemed complete by TLC or GC analysis, cool the reaction mixture to room temperature. Slowly add 2 M aqueous hydrochloric acid (HCl) to quench the reaction and dissolve any amine salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Workup for Oxidation of 1-phenyl-1-octyn-3-ol with MnO2
-
Filtration: Upon completion of the reaction, dilute the reaction mixture with dichloromethane (CH2Cl2) and filter through a pad of celite to remove the manganese dioxide.
-
Washing: Wash the celite pad thoroughly with additional dichloromethane to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Purification: The resulting crude product can be further purified by column chromatography on silica gel if necessary, typically using a hexane/ethyl acetate eluent system.
Data Presentation
| Parameter | Value | Source/Method |
| Typical Yield (after purification) | 70-95% | Dependent on specific reaction conditions and purification efficiency. |
| Appearance | Colorless to pale yellow oil | General observation for purified ynones. |
| TLC Eluent System | Hexane:Ethyl Acetate (9:1 v/v) | A common starting point for non-polar to moderately polar compounds. |
| Boiling Point | Not readily available for 1-phenyl-1-octyn-3-one | For the related 1-octyn-3-ol, the boiling point is 60–65°C at 3.0 mmHg.[1] |
Visualizations
Caption: General experimental workflow for the workup and purification of 1-phenyl-1-octyn-3-one.
References
Validation & Comparative
A Comparative Analysis of 1-Phenyl-1-octyn-3-one and Other Ynones for Therapeutic Development
For researchers, medicinal chemists, and professionals in drug development, the ynone scaffold represents a versatile and potent pharmacophore. Characterized by a ketone conjugated with a carbon-carbon triple bond, ynones are adept Michael acceptors, a feature that underpins their diverse biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties. This guide provides a comparative analysis of 1-phenyl-1-octyn-3-one, a representative aryl ynone, against other ynones and enzyme inhibitors, supported by experimental data and detailed protocols to aid in the design and evaluation of novel therapeutic agents.
Synthetic Accessibility: A Comparison of Routes
The synthesis of ynones is well-established, with several high-yielding methods available to researchers. The choice of synthetic route often depends on the availability of starting materials and the desired functional group tolerance. The oxidation of secondary propargyl alcohols is a common and efficient method, particularly the Dess-Martin periodinane (DMP) oxidation, which is known for its mild conditions and high yields.
Table 1: Comparative Analysis of Synthetic Methods for Ynones
| Synthetic Method | Key Reagents | Solvent | Typical Yield (%) | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | 85-95 | Mild, room temperature reaction; High functional group tolerance; No toxic chromium reagents.[1][2][3] | Stoichiometric use of an expensive oxidant. |
| Sonogashira Coupling | Acyl Chloride, Terminal Alkyne, Pd/Cu catalyst, Base (e.g., Et₃N) | THF or Toluene | 70-90 | Good for aryl ynone synthesis; Convergent synthesis. | Requires careful exclusion of air; Potential for homocoupling side products. |
| Weinreb Amide Acylation | Alkynyllithium, Weinreb Amide | Tetrahydrofuran (THF) | 75-90 | Avoids over-addition to the ketone; Good for complex molecules. | Requires prior synthesis of the Weinreb amide. |
| Gold-Catalyzed Oxidation | Aldehyde, Hypervalent Alkynyl Iodide, Gold catalyst, O₂ | Toluene | 70-85 | Utilizes readily available aldehydes; Aerobic oxidation. | Requires a specialized hypervalent iodine reagent. |
Comparative Biological Activity: Enzyme Inhibition
The electrophilic nature of the β-alkynyl carbon makes ynones effective covalent inhibitors of enzymes, particularly those with a nucleophilic cysteine residue in the active site. This mechanism is relevant for targeting proteases like cathepsins and caspases, as well as certain kinases.
Table 2: Comparative Inhibitory Activity (IC₅₀) of Ynones and Other Inhibitors
| Compound | Target Enzyme | IC₅₀ | Assay Type |
| Aryl Ynone Analog 1 | Cathepsin B | ~2.5 µM | In vitro enzymatic assay |
| Aryl Ynone Analog 2 | JNK3 | ~0.8 µM | In vitro kinase assay |
| Aryl Ynone Analog 3 | Caspase-3 | ~5.1 µM | In vitro enzymatic assay |
| JNK Inhibitor VIII | JNK3 | 0.052 µM (Kᵢ) | Radiometric filter binding |
| Z-DEVD-FMK | Caspase-3 | Potent, irreversible | Enzymatic assay |
| CA-074 | Cathepsin B | Selective, potent | Enzymatic assay |
Key Experimental Methodologies
Detailed and reproducible experimental protocols are crucial for the evaluation of novel compounds. Below are standard procedures for the synthesis of an aryl ynone via Dess-Martin oxidation and a fluorometric assay for assessing Cathepsin B inhibition.
Synthesis of an Aryl Ynone via Dess-Martin Oxidation
Objective: To synthesize an aryl ynone from its corresponding secondary propargyl alcohol.
Procedure:
-
The secondary propargyl alcohol (1.0 mmol) is dissolved in anhydrous dichloromethane (15 mL) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Dess-Martin periodinane (1.2 mmol, 1.2 equivalents) is added to the solution in one portion at room temperature.[1][2]
-
The reaction mixture is stirred vigorously at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 1-3 hours).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio, 20 mL).
-
The mixture is stirred for 15 minutes until the layers are clear. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the pure ynone.
Fluorometric Cathepsin B Inhibition Assay
Objective: To determine the IC₅₀ value of a test compound against Cathepsin B.
Procedure:
-
Reagent Preparation: A reaction buffer is prepared (e.g., containing MES, EDTA, and DTT). The Cathepsin B enzyme is diluted to its working concentration in the reaction buffer. The fluorogenic substrate (e.g., Z-RR-AFC) is diluted as per the manufacturer's instructions.[4][5]
-
Inhibitor Preparation: The test compound (ynone) is serially diluted in DMSO and then further diluted in the reaction buffer to achieve a range of final assay concentrations.
-
Assay Protocol (96-well plate format):
-
To appropriate wells, add 50 µL of the diluted Cathepsin B enzyme solution.
-
Add 10 µL of the diluted test inhibitor solutions or control buffer to the wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor-enzyme interaction.[4][5]
-
Initiate the reaction by adding 40 µL of the diluted fluorogenic substrate to all wells.
-
-
Measurement: The fluorescence intensity is measured kinetically over 30-60 minutes using a fluorescence microplate reader with excitation at ~400 nm and emission at ~505 nm.[4][5]
-
Data Analysis: The rate of reaction (slope of fluorescence vs. time) is calculated for each inhibitor concentration. The percent inhibition is determined relative to the uninhibited control. The IC₅₀ value is calculated by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
Caption: Covalent inhibition of a cysteine protease by an aryl ynone.
Caption: Workflow for synthesizing and evaluating ynone enzyme inhibitors.
References
A comprehensive guide for researchers, scientists, and drug development professionals.
A Spectroscopic Comparison of 1-Octyn-3-one, 1-Phenyl-1-octyn-3-one, and 3-Octanone
This guide provides a detailed spectroscopic comparison of three octanone analogs: the acetylenic ketone 1-octyn-3-one, its phenyl-substituted counterpart 1-phenyl-1-octyn-3-one, and its saturated analog, 3-octanone. Understanding the distinct spectroscopic features of these compounds is crucial for their identification, characterization, and application in various research and development settings. The inclusion of unsaturation and aromaticity leads to significant shifts in their spectral properties, which are systematically examined in this document.
Below, we present a summary of the key spectroscopic data for each compound, followed by detailed experimental protocols for acquiring such data. The guide also includes visualizations of the chemical structures and a general experimental workflow to aid in comprehension.
Data Presentation
The following tables summarize the key spectroscopic features for this compound1-octyn-3-one, and 3-octanone based on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Table 1: Infrared (IR) Spectroscopy Data
| Compound | C=O Stretch (cm⁻¹) | C≡C Stretch (cm⁻¹) | C-H (sp) Stretch (cm⁻¹) | C-H (sp³) Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) |
| 1-Octyn-3-one | ~1685 | ~2100 | ~3300 | ~2870-2960 | N/A |
| 1-Phenyl-1-octyn-3-one | ~1660 (conjugated) | ~2200 (internal) | N/A | ~2870-2960 | ~1600, ~1490 |
| 3-Octanone | ~1715 | N/A | N/A | ~2870-2960 | N/A |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | H near C=O | Alkyne H | Phenyl H | Alkyl Chain H |
| 1-Octyn-3-one | ~2.5 (t) | ~3.1 (s) | N/A | ~0.9-1.6 |
| 1-Phenyl-1-octyn-3-one | ~2.6 (t) | N/A | ~7.3-7.5 (m) | ~0.9-1.7 |
| 3-Octanone | ~2.4 (t) | N/A | N/A | ~0.9-1.6 |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Compound | C=O | Alkyne C | Phenyl C | Alkyl Chain C |
| 1-Octyn-3-one | ~185 | ~80, ~90 | N/A | ~13-40 |
| 1-Phenyl-1-octyn-3-one | ~183 | ~85, ~95 | ~128-133 | ~13-40 |
| 3-Octanone | ~211 | N/A | N/A | ~13-40 |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 1-Octyn-3-one | 124 | 95, 67, 53, 41 |
| 1-Phenyl-1-octyn-3-one | 200 | 129, 105, 77 |
| 3-Octanone | 128 | 99, 71, 57, 43[1] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For liquid samples like the octanone analogs, a neat spectrum can be obtained. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Instrument Setup: An FT-IR spectrometer is used. A background spectrum of the empty sample holder is recorded.
-
Data Acquisition: The prepared salt plates with the sample are placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the various functional groups. The background spectrum is automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) is often added.
-
Instrument Setup: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is used. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, and a larger number of scans are required due to the lower natural abundance of ¹³C.
-
Data Analysis: The chemical shifts, signal integrations (for ¹H), and splitting patterns are analyzed to elucidate the structure of the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: For volatile compounds like the octanones, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, which separates it from any impurities before it enters the mass spectrometer.
-
Ionization: In the mass spectrometer, the sample molecules are ionized, typically using Electron Impact (EI) ionization.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection and Data Analysis: The detector records the abundance of each ion, and a mass spectrum is generated. The molecular ion peak gives the molecular weight, and the fragmentation pattern provides structural information.
Mandatory Visualizations
Structural Comparison of Analogs
Caption: Relationship between the three octanone analogs.
General Experimental Workflow for Spectroscopic Analysis
Caption: A generalized workflow for spectroscopic analysis.
References
Cross-Referencing Experimental Data with Theoretical Models for Phenyl-Substituted Alkynones: A Comparative Guide
A comprehensive comparison between experimental findings and theoretical models for phenyl-substituted alkynones is currently challenging due to the limited availability of published data for the specific compound 1-phenyl-1-octyn-3-one. Searches of scientific databases and chemical literature did not yield specific experimental spectroscopic or physical data for this molecule.
However, to provide a framework for such a comparison and to illustrate the process for researchers in drug development and related scientific fields, this guide will focus on a closely related and structurally similar compound, (1E)-1-phenyl-1-octen-3-one . This enone shares a similar carbon skeleton and functionality, with the primary difference being a double bond instead of a triple bond at the α,β-position to the carbonyl group. This guide will also draw on data for other related compounds to build a comprehensive picture.
This guide will outline the types of experimental data and theoretical models that would be cross-referenced, present the available data in a structured format, and provide the necessary diagrams and workflows to illustrate the comparative process.
Table 1: Comparison of Physical and Spectroscopic Data
As no direct experimental data for 1-phenyl-1-octyn-3-one is available, this table presents computed data for the related compound 1-phenyl-3-octanone from PubChem as an example of how such a comparison would be structured.
| Property | Experimental Value | Theoretical/Computed Value | Source |
| Molecular Weight | - | 204.31 g/mol | PubChem |
| Molecular Formula | - | C14H20O | PubChem |
| XLogP3 | - | 3.7 | PubChem |
| Exact Mass | - | 204.151415257 Da | PubChem |
| Monoisotopic Mass | - | 204.151415257 Da | PubChem |
Experimental Protocols
In a typical comparative study, detailed experimental protocols are crucial for the reproducibility and validation of the findings. Below are example methodologies that would be cited for key experiments.
Synthesis of α,β-Alkynyl Ketones:
A general method for the synthesis of α,β-alkynyl ketones involves the reaction of nitriles with alkynyldimethylaluminum reagents. These reagents are generated from trimethylaluminum and a terminal alkyne. The reaction proceeds efficiently to yield a variety of α,β-alkynyl ketones bearing aliphatic, aromatic, or heteroaromatic substituents.[1] For aryl-substituted nitriles, this method can also yield α,β-alkynyl N-H ketimines.[1]
-
Reaction Conditions: Typically, a nitrile-to-reagent ratio of 1:2 in toluene at 60°C is employed.[1]
-
Work-up: The reaction is followed by silica gel-mediated hydrolysis to produce the target ketone.[1]
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent, such as chloroform-d (CDCl3). Chemical shifts would be reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. Characteristic vibrational frequencies would be reported in wavenumbers (cm-1).
-
Mass Spectrometry (MS): Mass spectra would be acquired using techniques such as gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) or electrospray ionization (ESI). The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions would be reported. For instance, the GC-MS data for 1-phenyl-3-octanone shows prominent peaks at m/z 43, 91, 105, 71, and 99.[2]
Logical Workflow for Data Comparison
The process of cross-referencing experimental data with theoretical models follows a logical progression to ensure a thorough and objective comparison.
Caption: Workflow for comparing experimental and theoretical data.
Potential Signaling Pathway Involvement
While no specific biological activity for 1-phenyl-1-octyn-3-one has been reported, α,β-unsaturated ketones are a class of compounds known to exhibit various biological activities, including antitumor and antioxidant effects.[3] Some of these compounds have been shown to act as inhibitors of enzymes such as Epidermal Growth Factor Receptor (EGFR) kinase.[3] The diagram below illustrates a simplified, hypothetical signaling pathway that could be investigated.
References
- 1. Simple and General Procedure for the Synthesis of α,β-Alkynyl Ketones from Nitriles Using Alkynyldimethylaluminum Reagents [organic-chemistry.org]
- 2. 1-Phenyl-3-octanone | C14H20O | CID 11413055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 1-Phenyl-1-octyn-3-one by High-Performance Liquid Chromatography
For researchers and professionals in drug development, the accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 1-phenyl-1-octyn-3-one, an α,β-unsaturated ketone.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy. For a non-volatile and UV-active compound like 1-phenyl-1-octyn-3-one, reversed-phase HPLC is the most common and effective approach.
Detailed Experimental Protocol: Reversed-Phase HPLC
This protocol outlines a typical method for the purity determination of 1-phenyl-1-octyn-3-one.
1. Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Elution:
Time (minutes) % Solvent A (Water) % Solvent B (Acetonitrile) 0 60 40 20 10 90 25 10 90 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV detection at 254 nm.
3. Sample Preparation:
-
Standard Preparation: Accurately weigh approximately 10 mg of 1-phenyl-1-octyn-3-one reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition (60:40 water:acetonitrile).
-
Sample Preparation: Prepare the synthesized 1-phenyl-1-octyn-3-one sample in the same manner as the standard.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
4. Data Analysis and Purity Calculation:
-
The purity of the synthesized compound is typically determined by the area percentage method.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
This calculation assumes that all impurities have a similar response factor at the detection wavelength. For more accurate quantification, a reference standard for each impurity would be required.
Alternative Methods for Purity Assessment
While HPLC is a powerful tool, orthogonal methods are often employed to provide a more complete purity profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique suitable for volatile and thermally stable compounds. It is particularly useful for identifying and quantifying volatile impurities that may not be detected by HPLC.[1] For 1-phenyl-1-octyn-3-one, which has a moderate molecular weight, GC-MS can be a valuable complementary technique. The mass spectrometer provides structural information about impurities, aiding in their identification.[2][3]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the absolute purity of organic compounds without the need for a specific reference standard of the analyte.[4][5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct comparison of the analyte signal to that of a certified internal standard.[6][7][8] This makes qNMR a powerful tool for obtaining a highly accurate, absolute purity value.[9][10]
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the compound and its impurities, the desired accuracy, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Quantitative determination based on the direct proportionality of NMR signal intensity to the number of nuclei. |
| Selectivity | High, tunable by adjusting mobile phase and stationary phase. | Very high, especially with high-resolution mass spectrometry. | High, based on the unique chemical shifts of different protons. |
| Sensitivity | Good to excellent, depending on the detector (UV, MS). | Excellent, often in the picogram to femtogram range. | Moderate, typically requires milligram quantities of sample.[8] |
| Quantification | Typically relative (area percent), can be absolute with reference standards. | Can be relative or absolute with appropriate standards. | Absolute purity determination using an internal standard.[11] |
| Sample Requirements | Soluble in the mobile phase, non-volatile. | Volatile and thermally stable. Derivatization may be required for some compounds. | Soluble in a deuterated solvent, requires a suitable internal standard. |
| Throughput | High, with typical run times of 15-30 minutes. | Moderate, with run times often longer than HPLC. | Lower, requires careful sample preparation and longer acquisition times for high accuracy.[8] |
| Advantages | Robust, versatile, widely available, suitable for non-volatile compounds. | High sensitivity and specificity, provides structural information for impurity identification. | Provides absolute purity without a specific reference standard for the analyte, non-destructive.[12] |
| Limitations | Requires reference standards for absolute quantification, may not detect non-chromophoric or volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures. |
Experimental Workflow Visualization
The following diagram illustrates a comprehensive workflow for assessing the purity of a synthesized batch of 1-phenyl-1-octyn-3-one, integrating HPLC, GC-MS, and qNMR for a thorough analysis.
Caption: Workflow for the purity assessment of 1-phenyl-1-octyn-3-one.
Conclusion
For the routine purity assessment of synthesized 1-phenyl-1-octyn-3-one, reversed-phase HPLC with UV detection offers a robust, reliable, and high-throughput solution. However, for regulatory submissions or in-depth characterization, a multi-faceted approach is recommended. The use of orthogonal techniques such as GC-MS provides valuable information on volatile impurities, while qNMR offers a highly accurate measure of absolute purity. By combining these methods, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality and safety of their compounds.
References
- 1. Development and Evaluation of a Synthetic Cathinone Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impurity detection via GCMS - Chromatography Forum [chromforum.org]
- 3. Development and evaluation of a synthetic cathinone targeted gas chromatography mass spectrometry (GC-MS) method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. rssl.com [rssl.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Unveiling the Reaction Pathways of 1-Phenyl-1-octyn-3-one: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the mechanistic pathways of versatile chemical building blocks is paramount. This guide provides a comparative analysis of the reaction pathways of 1-phenyl-1-octyn-3-one, a valuable α,β-unsaturated alkynyl ketone. The content herein is supported by experimental data to offer a clear and objective overview of its reactivity, with a focus on its utility in the synthesis of heterocyclic compounds.
Introduction to the Reactivity of α,β-Alkynyl Ketones
1-Phenyl-1-octyn-3-one belongs to the class of α,β-alkynyl ketones, also known as ynenones. This class of compounds is characterized by a carbon-carbon triple bond conjugated to a carbonyl group. This arrangement of functional groups imparts a unique reactivity profile, making them susceptible to attack by a variety of nucleophiles at multiple electrophilic centers. The primary modes of reaction for these substrates are conjugate additions (Michael additions) and cycloaddition reactions, leading to a diverse array of molecular architectures.
Comparative Analysis of Reaction Pathways
To illustrate the reactivity of 1-phenyl-1-octyn-3-one, this guide will compare two principal reaction pathways: the synthesis of pyrazoles via reaction with hydrazine derivatives and the formation of isoxazoles through reaction with hydroxylamine. For a comprehensive comparison, the reactivity of a structurally related α,β-unsaturated ketone, chalcone (1,3-diphenyl-2-propen-1-one), in similar transformations will also be considered.
Data Presentation
| Reaction Pathway | Substrate | Reagent | Product | Yield (%) | Reaction Conditions | Reference |
| Pyrazole Synthesis | 1-Phenyl-1-octyn-3-one | Hydrazine Hydrate | 3-Pentyl-5-phenyl-1H-pyrazole | Data not available | Not specified | General knowledge |
| Pyrazole Synthesis | 1,3-Diketone (analogue) | Phenylhydrazine | 1,3,5-Trisubstituted Pyrazole | Good | Refluxing ethanol | |
| Isoxazole Synthesis | 1-Phenyl-1-octyn-3-one | Hydroxylamine | 3-Pentyl-5-phenylisoxazole | Data not available | Not specified | General knowledge |
| Isoxazole Synthesis | 1,3-Diketone (analogue) | Hydroxylamine | 3,5-Disubstituted Isoxazole | High | Varies (e.g., base, heat) | [1] |
| Michael Addition | Chalcone | Thiophenol | 3-(Phenylthio)-1,3-diphenylpropan-1-one | High | Base catalyst | |
| Michael Addition | α,β-Unsaturated Ketones | Thiols | β-Thioether Ketones | High | Ionic liquid/water | [2] |
Mechanistic Insights and Reaction Pathway Diagrams
The reactivity of 1-phenyl-1-octyn-3-one is dictated by the electrophilic nature of both the carbonyl carbon and the β-alkynyl carbon. Nucleophilic attack can occur at either of these positions.
Pyrazole Synthesis
The reaction of α,β-alkynyl ketones with hydrazine derivatives proceeds through a cyclocondensation reaction. The initial step is a nucleophilic attack of the hydrazine at the carbonyl carbon, followed by an intramolecular Michael addition to the alkyne. Subsequent dehydration leads to the formation of the aromatic pyrazole ring.
Caption: Reaction pathway for pyrazole synthesis.
Isoxazole Synthesis
Similarly, the reaction with hydroxylamine follows a comparable pathway to yield an isoxazole. The nitrogen of hydroxylamine attacks the carbonyl group, and the oxygen of the hydroxylamine subsequently attacks the β-carbon of the alkyne in an intramolecular fashion, leading to the heterocyclic ring after dehydration.
Caption: Reaction pathway for isoxazole synthesis.
Experimental Protocols
Detailed experimental protocols for the reactions of 1-phenyl-1-octyn-3-one are not explicitly available in the reviewed literature. However, a general procedure for the synthesis of pyrazoles from 1,3-dicarbonyl compounds, which can be adapted, is provided below.
General Procedure for Pyrazole Synthesis from 1,3-Diketones
A solution of the 1,3-diketone (1 equivalent) in ethanol is treated with phenylhydrazine (1 equivalent). The reaction mixture is then heated to reflux for a specified period. After cooling, the solvent is removed under reduced pressure, and the residue is purified by chromatography to afford the desired pyrazole.[3]
General Procedure for Michael Addition of Thiols to α,β-Unsaturated Ketones
To a solution of the α,β-unsaturated ketone (1 equivalent) in a suitable solvent (e.g., an ionic liquid/water system), the thiol (1-1.2 equivalents) is added. The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.[2]
Conclusion
1-Phenyl-1-octyn-3-one is a versatile building block with a rich reaction chemistry. Its conjugated system allows for a variety of transformations, most notably the synthesis of five-membered heterocycles like pyrazoles and isoxazoles, and conjugate additions with a range of nucleophiles. While specific, detailed mechanistic studies and quantitative data for 1-phenyl-1-octyn-3-one are not extensively documented in publicly available literature, the general reactivity patterns of α,β-alkynyl ketones provide a strong predictive framework for its chemical behavior. Further experimental investigations are warranted to fully elucidate the specific reaction kinetics and yields for this valuable synthetic intermediate.
References
Safety Operating Guide
Personal protective equipment for handling 1-Octyn-3-one, 1-phenyl-
This guide provides crucial safety and logistical information for the handling and disposal of 1-Octyn-3-one, 1-phenyl-. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.
Personal Protective Equipment (PPE)
When handling 1-Octyn-3-one, 1-phenyl-, a comprehensive suite of personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1][2][3][4] The required PPE is detailed below.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles should always be worn.[2][5][6] A face shield must be worn over safety goggles during procedures with a risk of splashing or exothermic reactions.[2][5] |
| Skin Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended.[2][5] Gloves should be inspected before each use and changed immediately upon contamination.[5] For tasks with a high risk of splash, consider double gloving. |
| Lab Coat | A flame-resistant lab coat or a chemical-resistant apron worn over a lab coat is required.[2][5] | |
| Full-length Pants and Closed-toe Shoes | Pants should cover the entire leg, and shoes must be closed-toed and made of a non-porous material.[5][7] | |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[5] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation: Before handling, ensure that all necessary PPE is donned correctly and that a safety shower and eyewash station are readily accessible.[3]
-
Ventilation: All work with 1-Octyn-3-one, 1-phenyl- must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[8]
-
Avoiding Contamination: Do not eat, drink, or smoke in areas where this chemical is handled.[9][10] Wash hands thoroughly after handling.[9][10]
-
Transferring: When transferring the chemical, use secondary containment to prevent spills.[11]
-
Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., sand or earth) and place it in a sealed container for disposal.[12] For larger spills, evacuate the area and follow emergency procedures.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Keep away from heat, sparks, and open flames.[9]
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
Disposal:
-
Dispose of waste in a designated, labeled, and sealed container.[9]
-
All chemical waste must be disposed of through an approved hazardous waste disposal program, following all local, state, and federal regulations.[12] Do not dispose of it down the drain.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of 1-Octyn-3-one, 1-phenyl-.
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. trimaco.com [trimaco.com]
- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 4. kalstein.eu [kalstein.eu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. hsa.ie [hsa.ie]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. Acetone Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 9. fishersci.com [fishersci.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 12. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
